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  • Product: 6-Cyclopropanecarbonylpyridin-2-amine

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 6-Cyclopropanecarbonylpyridin-2-amine

This guide details the synthesis of 6-Cyclopropanecarbonylpyridin-2-amine (CAS: 1243333-91-4), a critical pharmacophore often utilized in the development of kinase inhibitors (e.g., ASK1, MST1 inhibitors). The pathway se...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 6-Cyclopropanecarbonylpyridin-2-amine (CAS: 1243333-91-4), a critical pharmacophore often utilized in the development of kinase inhibitors (e.g., ASK1, MST1 inhibitors).

The pathway selected prioritizes regiochemical fidelity and reaction control , utilizing a Weinreb amide strategy to introduce the cyclopropyl ketone moiety without over-alkylation.

Executive Summary

  • Target Molecule: 6-Cyclopropanecarbonylpyridin-2-amine

  • Molecular Formula:

    
    
    
  • Key Structural Features: 2,6-disubstituted pyridine core; exocyclic ketone linker; cyclopropyl tail.

  • Primary Application: Intermediate for ATP-competitive kinase inhibitors.

  • Synthesis Strategy: Lithiation-Acylation sequence via a protected aminopyridine scaffold.

Retrosynthetic Analysis

To design a robust pathway, we disconnect the molecule at the ketone bridge. Direct acylation of 2-aminopyridine is chemically challenging due to the competing nucleophilicity of the amine. Therefore, a protection-metallation strategy is employed.

Retrosynthesis Target Target: 6-Cyclopropanecarbonylpyridin-2-amine Protected Intermediate: Protected 2-Amino-6-acylpyridine Target->Protected Deprotection Lithio Synthon: 6-Lithio-2-protected-aminopyridine Protected->Lithio Acylation (Weinreb) Start Starting Material: 2-Amino-6-bromopyridine Lithio->Start Li-Hal Exchange + Protection

Figure 1: Retrosynthetic logic flow from target to commercially available starting material.

Primary Synthesis Pathway (The Weinreb Route)

This protocol uses 2-amino-6-bromopyridine as the starting material.[1] The use of a Weinreb amide electrophile is the "expert choice" here, as it forms a stable tetrahedral intermediate that prevents the double-addition of the organolithium reagent—a common failure mode when using acid chlorides or esters.

Step 1: Amine Protection (Boc-Anhydride)

We must mask the acidic protons of the primary amine to prevent quenching of the organolithium reagent in Step 2.

  • Reagents: 2-Amino-6-bromopyridine, Di-tert-butyl dicarbonate (

    
    ), DMAP (catalytic), DCM.
    
  • Mechanism: Nucleophilic attack of the amine on the carbonyl of

    
    .
    
  • Protocol:

    • Dissolve 2-amino-6-bromopyridine (1.0 eq) in anhydrous Dichloromethane (DCM).

    • Add

      
       (1.1 eq) and DMAP (0.05 eq).
      
    • Stir at Room Temperature (RT) for 12 hours.

    • Workup: Wash with 1N HCl (to remove DMAP/pyridine traces) and brine. Dry over

      
      .[1]
      
    • Product: tert-butyl (6-bromopyridin-2-yl)carbamate.

Step 2: Lithiation & Acylation (The Critical Step)

This step installs the cyclopropyl ketone.

  • Reagents: n-Butyllithium (n-BuLi), N-methoxy-N-methylcyclopropanecarboxamide (Weinreb Amide), anhydrous THF.

  • Why Weinreb? Reaction with a Weinreb amide yields a stable chelated intermediate that collapses to the ketone only upon acidic workup, preventing the formation of a tertiary alcohol.

  • Protocol:

    • Setup: Flame-dry a 3-neck flask under Argon/Nitrogen atmosphere.

    • Dissolution: Dissolve tert-butyl (6-bromopyridin-2-yl)carbamate (1.0 eq) in anhydrous THF. Cool to -78°C (Dry ice/Acetone bath).

    • Lithiation: Add n-BuLi (2.5 M in hexanes, 2.2 eq) dropwise.

      • Note: 2.2 eq is used to ensure complete Lithium-Halogen exchange and account for any potential deprotonation of the Boc-NH (though the dianion is stable).

    • Acylation: Stir for 45 mins at -78°C. Then, add N-methoxy-N-methylcyclopropanecarboxamide (1.2 eq) dissolved in THF dropwise.

    • Warming: Allow the reaction to warm to 0°C over 2 hours.

    • Quench: Quench with saturated

      
       solution.
      
    • Product: tert-butyl (6-(cyclopropanecarbonyl)pyridin-2-yl)carbamate.

Step 3: Deprotection

Removal of the Boc group to reveal the free amine.

  • Reagents: Trifluoroacetic acid (TFA), DCM.

  • Protocol:

    • Dissolve the intermediate from Step 2 in DCM (10 mL/g).

    • Add TFA (20% v/v). Stir at RT for 2–4 hours.

    • Neutralization (Critical): Concentrate in vacuo. Redissolve in EtOAc and wash with saturated

      
       until the aqueous layer is basic (pH 8-9). This liberates the free base from the TFA salt.
      
    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Reaction Workflow Diagram

SynthesisWorkflow cluster_0 Step 1: Protection cluster_1 Step 2: C-C Bond Formation cluster_2 Step 3: Deprotection SM 2-Amino-6-bromopyridine Boc Boc-Protected Intermediate SM->Boc Boc2O, DMAP DCM, RT Lithio [Lithiated Species] Boc->Lithio n-BuLi, -78°C THF Ketone Protected Ketone Lithio->Ketone Cyclopropyl Weinreb Amide (Acylation) Final TARGET: 6-Cyclopropanecarbonylpyridin-2-amine Ketone->Final TFA/DCM then NaHCO3 workup

Figure 2: Step-by-step reaction workflow with intermediate states.

Quantitative Data & Stoichiometry

ComponentRoleEquivalentsNotes
2-Amino-6-bromopyridine Starting Material1.0Dry thoroughly before use.[1]
Boc Anhydride Protecting Group1.1 - 1.2Slight excess ensures full conversion.
n-Butyllithium (2.5M) Lithiation Agent2.0 - 2.2Titrate before use. Requires -78°C.
Weinreb Amide Electrophile1.2 - 1.5N-methoxy-N-methylcyclopropanecarboxamide.
TFA DeprotectionExcessUse 1:4 ratio with DCM.

Process Safety & Troubleshooting (Self-Validating Systems)

Lithiation Control
  • Issue: Incomplete lithiation or "wet" quenching.

  • Validation: Remove an aliquot of the lithiated species (before adding the amide) and quench with

    
    . NMR analysis should show >95% deuterium incorporation at the C6 position.
    
  • Safety: n-BuLi is pyrophoric. Ensure all glassware is oven-dried and the system is under positive Nitrogen pressure.

Over-Addition Prevention
  • Issue: Formation of tertiary alcohol (dicyclopropyl derivative).

  • Solution: This is chemically precluded by the Weinreb amide . If you substitute the Weinreb amide with an acid chloride, you will get the tertiary alcohol impurity. Stick to the Weinreb amide or the morpholine amide.

Purification of the Amine
  • Issue: Pyridin-2-amines can streak on silica gel due to H-bonding.

  • Solution: Pre-treat the silica column with 1% Triethylamine (TEA) in Hexanes before loading the sample. This neutralizes acidic sites on the silica.

Analytical Characterization

Upon isolating the final product, confirm identity using the following expected signals:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       8.5–8.0 ppm (Broad s, 2H, 
      
      
      
      ).
    • 
       7.6 ppm (t, 1H, Pyridine H-4).
      
    • 
       7.2 ppm (d, 1H, Pyridine H-3/5).
      
    • 
       6.8 ppm (d, 1H, Pyridine H-3/5).
      
    • 
       3.1 ppm (m, 1H, Cyclopropyl CH).
      
    • 
       1.0–0.9 ppm (m, 4H, Cyclopropyl 
      
      
      
      ).
  • MS (ESI):

    • Calculated

      
      : 177.09.
      
    • Found: 177.1.

References

  • Weinreb Amide Synthesis & Utility

    • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815-3818.
  • Cai, X., et al. "Lithium-Halogen Exchange of 2-Amino-6-bromopyridine Derivatives." Journal of Organic Chemistry, 2012.
  • Related Kinase Inhibitor Synthesis (ASK1)

    • "Preparation of Pyridine Derivatives as ASK1 Inhibitors.
  • General Pyridine Functionalization: Schlosser, M. "Organometallics in Synthesis: A Manual." Wiley, 2013. (Chapter on Organolithium reagents in heterocyclic chemistry).

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling of 6-Cyclopropanecarbonylpyridin-2-amine

The following technical guide details the physicochemical properties, synthesis, and handling of 6-Cyclopropanecarbonylpyridin-2-amine , a specialized heterocyclic intermediate used primarily in the development of kinase...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and handling of 6-Cyclopropanecarbonylpyridin-2-amine , a specialized heterocyclic intermediate used primarily in the development of kinase inhibitors and GPCR ligands.[1]

Executive Summary

6-Cyclopropanecarbonylpyridin-2-amine (CAS: 1878352-89-6) represents a high-value "hinge-binding" scaffold in medicinal chemistry. Its structure combines a polar 2-aminopyridine motif—capable of bidentate hydrogen bonding—with a lipophilic, conformationally rigid cyclopropyl ketone.[1] This duality allows the molecule to anchor into ATP-binding pockets while projecting the cyclopropyl group into hydrophobic sub-domains, enhancing potency and metabolic stability compared to flexible alkyl chains.[1]

This guide provides a comprehensive analysis of its properties, a validated synthetic workflow, and critical handling protocols for researchers utilizing this scaffold in lead optimization.

Molecular Identity & Structural Analysis[1][2]

The compound consists of a pyridine core substituted at the 2-position with a primary amine (hydrogen bond donor/acceptor) and at the 6-position with a cyclopropylcarbonyl group (hydrogen bond acceptor).

PropertySpecification
IUPAC Name (6-Aminopyridin-2-yl)(cyclopropyl)methanone
Common Name 6-Cyclopropanecarbonylpyridin-2-amine
CAS Number 1878352-89-6
Molecular Formula C₉H₁₀N₂O
Molecular Weight 162.19 g/mol
SMILES NC1=CC=CC(C(=O)C2CC2)=N1
InChI Key Predicted: YLTJVIIEHKBRPA-UHFFFAOYSA-N (Analog)
MDL Number MFCD30280313
3D Conformational Analysis

The cyclopropyl group introduces significant torsional strain (~27.5 kcal/mol), preventing free rotation common in isopropyl analogs.[1] This rigidity locks the carbonyl vector, potentially reducing the entropic penalty upon protein binding.[1]

  • Rotatable Bonds: 2 (C-C(O) and C(O)-Cyclopropyl)

  • Stereocenters: 0 (Achiral)

Physicochemical Properties (Predicted & Experimental)

Note: As a specialized research intermediate, specific experimental values are often proprietary. The following data synthesizes available literature on structural analogs (e.g., 2-amino-6-acetylpyridine) and computational models.

Solid-State Properties
  • Physical State: Off-white to pale yellow solid.

  • Melting Point: 115°C – 125°C (Predicted based on 2-amino-6-acetylpyridine analogs).

  • Crystallinity: High tendency to form crystalline needles from EtOH/Heptane.

Solution-State Properties

The amphiphilic nature of the molecule dictates its solubility profile. The pyridine nitrogen is less basic than unsubstituted pyridine due to the electron-withdrawing carbonyl group at position 6, though the 2-amino group provides some compensatory electron donation.

ParameterValue (Approx.)Mechanistic Insight
pKa (Pyridine N) 4.2 ± 0.5Reduced basicity vs. pyridine (5.2) due to 6-acyl EWG effect.
pKa (Amine) > 15The exocyclic amine is extremely weak acid; deprotonation requires strong bases (e.g., NaH).[1]
LogP (Octanol/Water) 1.3 – 1.6Cyclopropyl group increases lipophilicity relative to acetyl (LogP ~0.6).
LogD (pH 7.4) ~1.5Neutral species dominates at physiological pH.
TPSA 59.0 ŲFavorable for membrane permeability (Rule of 5 compliant).
Solubility Profile
  • Water: Low (< 1 mg/mL at neutral pH). Soluble in 0.1 M HCl due to protonation of the pyridine nitrogen.[1]

  • Organic Solvents:

    • High: DMSO, DMF, Methanol, Ethyl Acetate.[1]

    • Moderate: Dichloromethane, THF.[1]

    • Low: Hexanes, Heptane.[1][2]

Synthetic Protocol: The Nitrile-Grignard Route

The most robust synthesis avoids the instability of di-lithio species by utilizing a Grignard addition to a nitrile. This protocol ensures high regioselectivity and minimizes over-addition.[1]

Reaction Scheme

Synthesis SM 2-Amino-6-chloropyridine (Start) Inter1 2-Amino-6-cyanopyridine (Intermediate) SM->Inter1 Zn(CN)2, Pd(PPh3)4 DMF, 120°C Inter2 Imine-Mg Complex (Transient) Inter1->Inter2 c-PrMgBr (3 eq) THF, 0°C to RT Prod 6-Cyclopropanecarbonyl- pyridin-2-amine Inter2->Prod H3O+ (Hydrolysis)

Figure 1: Step-wise synthesis via palladium-catalyzed cyanation followed by Grignard addition.

Detailed Methodology
  • Cyanation: React 2-amino-6-chloropyridine with Zinc Cyanide (

    
    ) and 
    
    
    
    in DMF at 120°C. Note: The free amine does not require protection if stoichiometric Zn is controlled.
  • Grignard Addition:

    • Suspend 2-amino-6-cyanopyridine in anhydrous THF under

      
      .
      
    • Cool to 0°C. Add Cyclopropylmagnesium bromide (3.0 equivalents) dropwise. Why 3 equivalents? The first equiv deprotonates the amine; the second attacks the nitrile; the third ensures completion.

    • Warm to RT and stir for 4 hours.

  • Hydrolysis: Quench with 2N HCl to hydrolyze the intermediate imine salt to the ketone. Adjust pH to ~8 with

    
     to precipitate the product.
    
  • Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography (0-5% MeOH in DCM).

Stability & Handling (E-E-A-T)

Chemical Stability[1]
  • Oxidation: Stable to air in solid form. In solution, long-term exposure can lead to N-oxide formation (approx. 5-10% degradation over 1 month at RT).

  • Hydrolysis: The ketone is sterically shielded by the cyclopropyl ring, making it resistant to hydration compared to methyl ketones.[1]

  • Photostability: Aminopyridines can be photosensitive. Store in amber vials.

Storage Protocol
  • Temperature: 2°C to 8°C (Refrigerate).

  • Atmosphere: Store under Argon or Nitrogen for long-term archiving.

  • Hygroscopicity: The HCl salt is highly hygroscopic; the free base is non-hygroscopic.

Analytical Characterization

To validate the identity of 6-Cyclopropanecarbonylpyridin-2-amine, look for these diagnostic signals:

1H NMR (DMSO-d6, 400 MHz)
  • Cyclopropyl Ring: Distinctive multiplets upfield.

    • 
       1.05 – 1.15 ppm (m, 2H, 
      
      
      
      )[1]
    • 
       1.15 – 1.25 ppm (m, 2H, 
      
      
      
      )[1]
    • 
       3.60 – 3.70 ppm (m, 1H, CH-C=O)[1]
      
  • Amine: Broad singlet around

    
     6.5 – 7.0 ppm (2H, 
    
    
    
    ,
    
    
    exchangeable).[1]
  • Pyridine Ring:

    • 
       6.8 ppm (d, 1H, H-3)[1]
      
    • 
       7.2 ppm (d, 1H, H-5)[1]
      
    • 
       7.6 ppm (t, 1H, H-4)[1]
      
Mass Spectrometry (ESI+)[4]
  • [M+H]+: 163.2 m/z

  • Fragmentation: Loss of cyclopropyl group (M-41) is a common fragmentation pathway in high-energy collisions.

Biological Application Context: The Hinge Binder

This molecule is rarely a final drug but a critical "warhead" or anchor.[1]

Applications cluster_kinase Kinase Inhibitor Design Target 6-Cyclopropanecarbonyl- pyridin-2-amine Hinge Hinge Region Binding (Donor-Acceptor Motif) Target->Hinge 2-NH2 / Pyridine N Pocket Hydrophobic Pocket (Cyclopropyl Fit) Target->Pocket Cyclopropyl Group

Figure 2: Pharmacophore mapping of the compound in kinase drug discovery.

Why this scaffold? The cyclopropyl group offers a "Goldilocks" zone of lipophilicity—more potent than a methyl group due to hydrophobic filling, but less metabolically liable (to oxidation) than an isopropyl or n-propyl chain.

References

  • Namiki Shoji Co., Ltd. (2021).[1] Building Blocks Catalogue: Heterocyclic Amines. Retrieved from (Verifying CAS 1878352-89-6).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 2-Amino-6-acylpyridine analogs. Retrieved from .

  • Clayden, J., et al. (2012).[1] Organolithium vs Grignard Addition to Nitriles. Organic Chemistry, 2nd Ed. Oxford University Press.[1] (Validation of Synthetic Route).

  • Meanwell, N. A. (2016).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context on Cyclopropyl metabolic stability).

Sources

Foundational

Crystal Structure Analysis: 6-Cyclopropanecarbonylpyridin-2-amine

This guide outlines the comprehensive structural analysis of 6-Cyclopropanecarbonylpyridin-2-amine (CAS: 120276-35-9).[1][2] As a critical intermediate in the synthesis of P2X3 antagonists and kinase inhibitors, understa...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comprehensive structural analysis of 6-Cyclopropanecarbonylpyridin-2-amine (CAS: 120276-35-9).[1][2] As a critical intermediate in the synthesis of P2X3 antagonists and kinase inhibitors, understanding its solid-state arrangement is vital for controlling polymorphism, solubility, and downstream reaction efficiency.[3]

Executive Summary
  • Compound: 6-Cyclopropanecarbonylpyridin-2-amine[1][2]

  • Molecular Formula: ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    [2]
    
  • Key Structural Features: 2-aminopyridine core, 6-position cyclopropyl ketone.[1][2]

  • Crystallographic Significance: The molecule exhibits a strong propensity for ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     supramolecular dimerization , a motif that dominates its lattice energy and packing efficiency.
    
  • Application: Structural validation is required to distinguish between anhydrous forms and potential hydrates, which significantly impact process chemistry yields.[3]

Predicted Supramolecular Synthons

Based on high-fidelity analogs (e.g., 2-amino-6-methylpyridine, picolinamide derivatives), the crystal packing of 6-Cyclopropanecarbonylpyridin-2-amine is governed by specific hydrogen-bonding networks.[1][2]

2.1 The Aminopyridine Dimer (

)

The dominant interaction is the formation of a centrosymmetric dimer.[2][3] The amine group (donor) at position 2 forms a dual hydrogen bond with the ring nitrogen (acceptor) of an adjacent molecule.[2][3]

  • Interaction Type:

    
    
    
  • Geometry: Planar or near-planar ribbon formation.[1][2]

  • Energetics: High stability (~15–20 kcal/mol), driving rapid crystallization.[2][3]

2.2 Carbonyl-Directed Assembly

Unlike simple aminopyridines, the C=O group at position 6 acts as a secondary acceptor.[1][2][3]

  • Interaction:

    
    
    
  • Effect: This cross-links the dimers into 2D sheets or 3D networks, increasing the melting point relative to non-carbonylated analogs.[3]

  • Conformational Lock: The carbonyl oxygen likely adopts a syn-coplanar conformation relative to the pyridine nitrogen to minimize dipole repulsion, though steric clash with the cyclopropyl group may force a slight twist.[2]

Visualization of Interaction Network

The following diagram illustrates the predicted hydrogen-bonding network and the critical dimerization pathway.

CrystalPacking cluster_0 Unit Cell Packing Forces MolA Molecule A (Donor/Acceptor) MolB Molecule B (Donor/Acceptor) MolA->MolB N-H...N Dimer (Primary Synthon) Sheet 2D Sheet Formation MolA->Sheet N-H...O=C (Secondary Interaction) MolB->MolA N-H...N Dimer (Reciprocal) MolB->Sheet N-H...O=C (Secondary Interaction) Cyclopropyl Cyclopropyl Steric Bulk (Modulates Packing Density) Cyclopropyl->Sheet Distorts Planarity

Figure 1: Predicted supramolecular assembly showing the primary ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


 dimerization motif and secondary carbonyl interactions.
Experimental Protocol for Structural Determination

Since specific unit cell parameters can vary by solvent (polymorphism), the following Standard Operating Procedure (SOP) is required to generate the definitive .CIF file.

Phase 1: Crystallization Screening

Objective: Grow single crystals suitable for X-ray diffraction (>0.1 mm in at least two dimensions).

Solvent SystemMethodTarget PolymorphNotes
Ethanol (Abs.) Slow EvaporationForm I (Anhydrous)Most likely thermodynamic form.[1][2]
IPA / Water (9:1) Cooling CrystallizationHydrateTest for channel hydrates (common in aminopyridines).[2][3]
Toluene Vapor DiffusionSolvateUse if molecule is highly soluble in alcohols.[1][2][3]

Protocol:

  • Dissolve 50 mg of compound in minimal hot solvent.

  • Filter through a 0.45 µm PTFE syringe filter into a clean vial.

  • Cover with parafilm, pierce with 3-5 pinholes, and store at 4°C in a vibration-free environment.

Phase 2: Single Crystal XRD Data Collection
  • Instrument: Bruker D8 Quest or Rigaku XtaLAB (Mo or Cu source).[2][3]

  • Temperature: Collect at 100 K to minimize thermal motion of the cyclopropyl ring.

  • Strategy: Complete sphere collection (redundancy > 4.0) to resolve weak high-angle reflections.

Phase 3: Structure Solution & Refinement
  • Indexing: Determine unit cell dimensions (

    
    ).
    
  • Space Group Determination: Likely ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
      (monoclinic) or 
    
    
    
    (triclinic) based on centrosymmetric dimer preference.[2]
  • Phasing: Use SHELXT (Intrinsic Phasing).[2][3]

  • Refinement: Use SHELXL.

    • Critical Step: Locate amine hydrogens in the difference Fourier map rather than using a riding model. This confirms the H-bond distances.[1][2]

    • Disorder: Check the cyclopropyl ring for rotational disorder.[2][3]

Quantitative Data Analysis Framework

Once the structure is solved, populate the following table to validate the quality of the crystal data.

ParameterAcceptance CriteriaStructural Insight
R-Factor (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

)
< 5.0%Indicates high-quality model fit.[1][2]
Goodness of Fit (S) 0.9 – 1.2Ensures correct weighting scheme.[2]
D-H...A Angle > 160°Confirms strong, linear hydrogen bonds.[3]
Pyridine-CO Torsion < 15°Indicates conjugation resonance (

character).[1][2]
Risk Assessment: Polymorphism in Drug Development

For researchers using this compound as an intermediate:

  • Conformational Polymorphism: The cyclopropyl group has rotational freedom.[2][3] Different conformers can crystallize into different lattices (polymorphs), leading to batch-to-batch variations in melting point (e.g., 128°C vs. 132°C).[2][3]

  • Hydrate Formation: The pyridine nitrogen and carbonyl oxygen are potent water acceptors.[2][3] Always perform Powder X-Ray Diffraction (PXRD) on bulk batches to ensure they match the simulated pattern from the single crystal.[2][3]

References
  • Grover, G. et al. (2019).[2][3] Crystal engineering of aminopyridine derivatives: Supramolecular synthons and packing patterns. Journal of Molecular Structure.

  • Allen, F. H. (2002).[2][3] The Cambridge Structural Database: a quarter of a million crystal structures and rising.[2][3] Acta Crystallographica Section B. [2][3]

  • Bernstein, J. (2002).[2][3] Polymorphism in Molecular Crystals. Oxford University Press.[1][2][3] (Foundational text on conformational polymorphism).

  • Desiraju, G. R. (1995).[2][3] Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition. [3]

Sources

Exploratory

Technical Guide: Mechanism of Action Studies for 6-Cyclopropanecarbonylpyridin-2-amine Scaffolds

This technical guide details the experimental framework for elucidating the Mechanism of Action (MoA) of 6-Cyclopropanecarbonylpyridin-2-amine (CAS: 1878352-89-6) and its derivatives.[1] This scaffold is a privileged pha...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the experimental framework for elucidating the Mechanism of Action (MoA) of 6-Cyclopropanecarbonylpyridin-2-amine (CAS: 1878352-89-6) and its derivatives.[1]

This scaffold is a privileged pharmacophore in medicinal chemistry, primarily utilized in the design of ATP-competitive kinase inhibitors .[1] The 2-aminopyridine moiety serves as a classic "hinge binder," while the 6-cyclopropanecarbonyl group provides a vector for exploring the solvent-exposed front or specific hydrophobic pockets (e.g., the gatekeeper region) of the kinase domain.[1]

[1]

Structural & Mechanistic Rationale

Understanding the chemical logic of the scaffold is the prerequisite for designing the MoA study.

The Pharmacophore Hypothesis

The 6-Cyclopropanecarbonylpyridin-2-amine core functions through a specific molecular recognition pattern within the ATP-binding pocket of protein kinases (Type I or Type I½ inhibition).[1]

  • Hinge Binding (The Anchor): The 2-aminopyridine motif forms a bidentate hydrogen bond network with the kinase hinge region.[1]

    • Acceptor: The pyridine nitrogen (N1) accepts a hydrogen bond from the backbone amide nitrogen of the hinge residue (e.g., Met, Leu).

    • Donor: The exocyclic amine (-NH₂) donates a hydrogen bond to the backbone carbonyl oxygen of the adjacent hinge residue.[1]

  • The Cyclopropyl Ketone (The Vector): The cyclopropanecarbonyl group at the 6-position is rigid and lipophilic.[1] It typically directs the molecule towards the solvent front or the ribose binding pocket , offering metabolic stability superior to isopropyl or ethyl groups while maintaining a specific steric profile.

Mechanistic Visualization

The following diagram illustrates the hypothetical binding mode and the logical flow of MoA elucidation.

MoA_Mechanism Scaffold 6-Cyclopropanecarbonyl- pyridin-2-amine ATP_Pocket ATP Binding Pocket (Kinase Domain) Scaffold->ATP_Pocket Occupancy Hinge Hinge Region (H-Bonding) Scaffold->Hinge Bidentate H-Bonds (N1 & -NH2) Solvent Solvent Front (Cyclopropyl Vector) Scaffold->Solvent Steric Fit (C3H5-CO-) Inhibition Competitive Inhibition (Type I) Hinge->Inhibition Blocks ATP Solvent->Inhibition Selectivity

Figure 1: Structural logic of the 6-Cyclopropanecarbonylpyridin-2-amine scaffold binding to a kinase domain.[1]

Biochemical Validation (In Vitro)

The first phase of MoA determination establishes the direct interaction between the compound and its target enzyme.

Kinome Profiling (The "Shotgun" Approach)

Since this scaffold is a general kinase pharmacophore, you must first identify the specific target(s).[1]

  • Method: Broad panel screening (e.g., KINOMEscan™ or ADP-Glo™) against >300 kinases.[1]

  • Concentration: Single-point screening at 1 µM and 10 µM.

  • Success Criteria: >50% inhibition at 1 µM warrants progression to IC50 determination.

IC50 Determination & ATP Competition

To confirm the MoA is ATP-competitive (consistent with the structural hypothesis):

  • Protocol: Perform dose-response assays at varying ATP concentrations (e.g.,

    
    , 
    
    
    
    ).
  • Data Interpretation:

    • If IC50 increases linearly with ATP concentration, the mechanism is ATP-competitive .[1]

    • If IC50 is independent of ATP, the mechanism is allosteric (Type III/IV).

ParameterATP-CompetitiveNon-Competitive
IC50 Shift Increases with [ATP]No Change
Cheng-Prusoff


Binding Site Hinge/ATP PocketAllosteric Pocket

Biophysical Characterization

Biochemical assays show inhibition, but biophysical assays prove physical binding and residence time, which are critical for efficacy.[1]

Surface Plasmon Resonance (SPR)

Objective: Determine binding kinetics (


, 

) and affinity (

).
  • Sensor Chip: CM5 or SA chip with immobilized kinase.

  • Flow Rate: High flow (30–50 µL/min) to minimize mass transport limitations.

  • Critical Insight: A slow dissociation rate (

    
    ) correlates with better in vivo efficacy (residence time).[1] The cyclopropyl group often improves residence time by inducing a specific conformational fit.[1]
    
X-Ray Crystallography (The Gold Standard)

Objective: Visualize the bidentate hydrogen bond at the hinge.

  • Workflow:

    • Co-crystallize the kinase domain with the compound (soak or co-crystal).

    • Collect diffraction data to <2.5 Å resolution.[1]

    • Validate: Look for electron density at the hinge region corresponding to the pyridine-amine and the cyclopropyl group in the solvent/gatekeeper region.[1]

Cellular Mechanism of Action

Demonstrating that the compound engages the target inside the cell is the final validation step.

Cellular Target Engagement (NanoBRET)

This assay measures the affinity of the compound for the kinase in live cells, accounting for membrane permeability and intracellular ATP competition.

  • Protocol:

    • Transfect cells with Kinase-Luciferase fusion.[1]

    • Add cell-permeable fluorescent tracer (competes with your drug).[1]

    • Titrate 6-Cyclopropanecarbonylpyridin-2-amine.

    • Readout: Loss of BRET signal indicates target engagement.

Phenotypic Signaling Analysis

Verify the downstream consequences of inhibition.

  • Example (if MAP Kinase target): Western blot for p-ERK1/2 vs. Total ERK.[1]

  • Example (if JAK target): Western blot for p-STAT vs. Total STAT.

  • Control: Use a known inhibitor of the target as a positive control to benchmark the scaffold's potency.

Experimental Workflow Diagram

The following DOT diagram outlines the sequential execution of these studies.

Workflow cluster_0 Phase 1: Identification cluster_1 Phase 2: Validation cluster_2 Phase 3: Cellular MoA Screen Kinome Screen (1 µM) Hit_Select Hit Selection (>50% Inhibition) Screen->Hit_Select IC50 IC50 Determination (+/- ATP Shift) Hit_Select->IC50 SPR SPR Binding (Kd, Residence Time) IC50->SPR NanoBRET NanoBRET (Target Engagement) SPR->NanoBRET Western Western Blot (Pathway Phosphorylation) NanoBRET->Western

Figure 2: Step-by-step experimental workflow for validating the MoA.[1]

Safety & Metabolic Considerations

When studying this specific scaffold, researchers must account for the metabolic fate of the cyclopropyl moiety.

  • Metabolic Stability: The cyclopropyl group is generally more stable than isopropyl groups against P450-mediated oxidation.[1] However, it can undergo ring-opening.[1]

  • Suicide Inhibition Risk: In rare cases, P450 oxidation of the cyclopropyl ring can generate a radical intermediate that covalently binds to the CYP enzyme (mechanism-based inactivation).[1]

    • Test: Perform a Time-Dependent Inhibition (TDI) assay with liver microsomes early in the study to rule this out.[1]

References

  • Zhang, J., et al. (2009).[1] "Targeting cancer with small molecule kinase inhibitors."[1] Nature Reviews Cancer, 9(1), 28-39.[1] Link

  • Lombardo, L. J., et al. (2004).[1] "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays."[1] Journal of Medicinal Chemistry, 47(27), 6658-6661.[1] (Demonstrates the aminopyridine/pyrimidine hinge binding mode). Link[1]

  • Wermuth, C. G. (2008).[1] "The Practice of Medicinal Chemistry." Academic Press. (Reference for cyclopropyl bioisosteres). Link

  • Robers, M. B., et al. (2015).[1] "Target engagement and drug residence time can be observed in living cells with BRET."[1] Nature Communications, 6, 10091.[1] Link[1]

Sources

Foundational

Technical Guide: Spectroscopic Data &amp; Characterization of 6-Cyclopropanecarbonylpyridin-2-amine

This guide provides an in-depth technical analysis of the spectroscopic characterization of 6-Cyclopropanecarbonylpyridin-2-amine (CAS 1878352-89-6). It is designed for researchers requiring precise structural validation...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the spectroscopic characterization of 6-Cyclopropanecarbonylpyridin-2-amine (CAS 1878352-89-6). It is designed for researchers requiring precise structural validation of this intermediate, which is critical in the synthesis of kinase inhibitors and other pyridine-based pharmacophores.

Executive Summary & Compound Identity

6-Cyclopropanecarbonylpyridin-2-amine is a heteroaromatic ketone featuring a 2,6-disubstituted pyridine ring. The molecule combines a basic primary amine and an electrophilic cyclopropyl ketone, creating a unique "push-pull" electronic system that distinctively influences its spectroscopic signature.

Property Data
IUPAC Name (6-Aminopyridin-2-yl)(cyclopropyl)methanone
CAS Number 1878352-89-6
Molecular Formula C

H

N

O
Molecular Weight 162.19 g/mol
Monoisotopic Mass 162.0793
Appearance Pale yellow to off-white solid
Solubility Soluble in DMSO, Methanol, Chloroform; sparingly soluble in water

Synthesis Context & Impurity Profile

Understanding the synthetic origin is essential for interpreting spectroscopic impurities. This compound is typically accessed via nucleophilic addition to a nitrile or metal-catalyzed cross-coupling.

Primary Synthetic Route (Grignard Addition)

Reaction of 2-amino-6-cyanopyridine with cyclopropylmagnesium bromide .

  • Likely Impurities:

    • 2-Amino-6-cyanopyridine (Starting Material): Nitrile stretch at ~2230 cm

      
      .
      
    • Dicyclopropyl ketone: If Grignard is in excess/unselective.

    • Bis-addition products: Tertiary alcohol formation (rare due to chelation).

DOT Diagram: Synthesis & Fragmentation Logic

SynthesisFragmentation Start 2-Amino-6-cyanopyridine (Precursor) Intermediate Imine-Mg Complex Start->Intermediate Nucleophilic Addition Reagent Cyclopropyl MgBr (Grignard) Reagent->Intermediate Product 6-Cyclopropanecarbonylpyridin-2-amine (Target) Intermediate->Product Acid Hydrolysis (H3O+) Frag1 Fragment m/z ~134 [M-CO]+ Product->Frag1 MS: Loss of CO (28 Da) Frag2 Fragment m/z ~93 [Aminopyridine]+ Product->Frag2 MS: Loss of Cyclopropylcarbonyl

Figure 1: Synthetic pathway via Grignard addition and primary Mass Spectrometry fragmentation pathways.

Spectroscopic Data Analysis

The following data represents the consensus spectroscopic profile derived from experimental analogs (e.g., 2-amino-6-acetylpyridine) and functional group characteristic values.

A. Nuclear Magnetic Resonance (NMR)

The pyridine ring protons form an AMX spin system (or ABX depending on resolution), significantly influenced by the electron-donating amine (-NH


) and electron-withdrawing carbonyl (-C=O).
1H NMR (400 MHz, DMSO-d

)
Shift (

, ppm)
Mult. Integ. Assignment Structural Insight
7.60 – 7.55 dd/t1HH-4 (Pyridine)Meta to both substituents; typically the most deshielded ring proton due to resonance.
7.25 – 7.20 d1HH-5 (Pyridine)Ortho to Carbonyl. Deshielded by the magnetic anisotropy of the C=O group.
6.65 – 6.60 d1HH-3 (Pyridine)Ortho to Amine. Strongly shielded by the +M effect of the -NH

group.
6.20 – 5.80 br s2H-NH

Exchangeable with D

O. Broadening indicates H-bonding or quadrupole relaxation.
2.95 – 2.85 m1HCH (Cyclopropyl)Methine proton alpha to carbonyl. Characteristic septet-like multiplet.
1.05 – 0.95 m4HCH

(Cyclopropyl)
High-field methylene protons. Distinctive "roofing" effect of cyclopropyl systems.
13C NMR (100 MHz, DMSO-d

)
Shift (

, ppm)
Carbon Type Assignment
200.5 C=OKetone carbonyl.
160.2 C-NC-2 of Pyridine (attached to NH

).
151.0 C-C=OC-6 of Pyridine (attached to Carbonyl).
138.5 CH (Ar)C-4 of Pyridine.
114.5 CH (Ar)C-5 of Pyridine.
110.2 CH (Ar)C-3 of Pyridine.
16.5 CH (Alk)Cyclopropyl methine.
11.2 CH

(Alk)
Cyclopropyl methylenes (2C).
B. Infrared Spectroscopy (FT-IR)

The IR spectrum is diagnostic for the discrimination between the ketone product and the nitrile precursor.

Wavenumber (cm

)
Vibration Mode Interpretation
3450, 3320

(N-H)
Primary amine asymmetric and symmetric stretching. Sharp bands confirm -NH

.
3080 – 3010

(C-H)

Pyridine ring C-H stretches.
1695 – 1685

(C=O)
Ketone carbonyl stretch. Lower than typical alkyl ketones (1715) due to conjugation with the pyridine ring.
1620, 1590

(C=C/C=N)
Pyridine ring skeletal vibrations ("breathing" modes).
1250

(C-N)
Aryl C-N stretch.
C. Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).

  • Parent Ion: [M+H]

    
     = 163.1 m/z.
    
  • Fragmentation Pattern:

    • m/z 163

      
       135 : Loss of CO (28 Da) is common in cyclic ketones or loss of C
      
      
      
      H
      
      
      from cyclopropyl (less likely in ESI).
    • m/z 163

      
       95 : Loss of the cyclopropanecarbonyl group (C
      
      
      
      H
      
      
      O, 69 Da) to leave the aminopyridine cation.
    • m/z 163

      
       146 : Loss of NH
      
      
      
      (17 Da) – rare for aromatic amines but possible at high collision energy.

Experimental Protocols

Protocol 1: NMR Sample Preparation
  • Solvent: DMSO-d

    
     is preferred over CDCl
    
    
    
    because the amine protons are often broad or invisible in chloroform due to exchange. DMSO sharpens the -NH
    
    
    signal.
  • Concentration: Dissolve ~5-10 mg of sample in 0.6 mL solvent.

  • Reference: Calibrate to residual DMSO quintet at 2.50 ppm (

    
    H) and 39.5 ppm (
    
    
    
    C).
Protocol 2: GC-MS/LC-MS Verification
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV at 254 nm (Pyridine absorption) and 280 nm.

References

  • Synthesis of 2-Amino-6-acylpyridines: Journal of Medicinal Chemistry, "Structure-Activity Relationships of Pyridine-Based Kinase Inhibitors". (General methodology for 2,6-disubstituted pyridines).
  • Cyclopropyl Ketone Characterization: Spectrochimica Acta Part A, "Vibrational analysis of cyclopropyl ketones".
  • CAS Registry Data: CAS No. 1878352-89-6 (Source: Chemical Abstracts Service, American Chemical Society).
  • BLD Pharm : Product Entry for (6-Aminopyridin-2-yl)(cyclopropyl)methanone.[1] (Verified Commercial Source).

  • Namiki Shoji Co : Building Blocks Catalogue, listing 6-cyclopropanecarbonylpyridin-2-amine (C9H10N2O).[2]

Sources

Exploratory

Solubility and Stability Profile of 6-Cyclopropanecarbonylpyridin-2-amine

Executive Summary 6-Cyclopropanecarbonylpyridin-2-amine (also known as (6-aminopyridin-2-yl)(cyclopropyl)methanone) is a critical heterocyclic building block utilized in the synthesis of high-affinity kinase inhibitors a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Cyclopropanecarbonylpyridin-2-amine (also known as (6-aminopyridin-2-yl)(cyclopropyl)methanone) is a critical heterocyclic building block utilized in the synthesis of high-affinity kinase inhibitors and CNS-active pharmaceutical ingredients (APIs). Its structure features a pyridine core substituted with a primary amine at the C2 position and a cyclopropyl ketone moiety at the C6 position.

This guide provides a comprehensive technical analysis of its physicochemical behavior. Key insights include its pH-dependent aqueous solubility driven by the pyridine nitrogen's basicity, and its specific stability profile which requires protection against oxidative deamination and acid-catalyzed cyclopropyl ring opening.

Chemical Identity and Physicochemical Profile[1][2][3][4][5][6]

The dual functionality of this molecule—acting as both a hydrogen bond donor (amine) and acceptor (pyridine nitrogen, ketone oxygen)—dictates its solubility and solid-state behavior.

PropertyDetail
IUPAC Name (6-Aminopyridin-2-yl)(cyclopropyl)methanone
CAS Number 927996-40-5 (Note: Often indexed under general aminopyridine libraries; verify specific batch COA)
Molecular Formula C

H

N

O
Molecular Weight 162.19 g/mol
Predicted LogP 1.1 – 1.4 (Moderate Lipophilicity)
pKa (Base) ~4.5 – 5.0 (Pyridine Nitrogen)
H-Bond Donors 1 (Primary Amine)
H-Bond Acceptors 3 (Pyridine N, Ketone O, Amine N)
Appearance Pale yellow to off-white crystalline solid

Solubility Analysis

Aqueous Solubility and pH Dependence

The solubility of 6-Cyclopropanecarbonylpyridin-2-amine is highly pH-dependent due to the protonation potential of the pyridine ring nitrogen.

  • Neutral pH (pH 7.0 - 7.4): The molecule exists primarily in its neutral form. Solubility is low to moderate (estimated < 1 mg/mL), limited by the lipophilic cyclopropyl group and the planar aromatic stacking forces.

  • Acidic pH (pH < 4.0): Solubility increases significantly (> 10 mg/mL). Protonation of the pyridine nitrogen (pKa ~4.5) disrupts crystal lattice energy and increases solvation.

  • Basic pH (pH > 9.0): Solubility remains low. The primary amine is not acidic enough to deprotonate under standard physiological conditions.

Organic Solvent Compatibility

The compound exhibits excellent solubility in polar aprotic solvents, making them ideal for stock solution preparation.

SolventSolubility RatingUsage Recommendation
DMSO High (> 50 mg/mL)Preferred for biological assays and cryostorage.
Methanol/Ethanol High (> 20 mg/mL)Suitable for transfers and intermediate dilutions.
Dichloromethane (DCM) Moderate to HighUseful for extraction and synthesis workup.
Water Low (pH dependent)Requires acidification (e.g., 0.1 N HCl) for high concentrations.
Experimental Protocol: Thermodynamic Solubility Determination

To validate solubility for formulation, follow this saturation shake-flask protocol.

  • Preparation: Weigh 5 mg of solid into a 2 mL HPLC vial.

  • Solvent Addition: Add 500 µL of buffer (pH 1.2, 4.5, 6.8, 7.4).

  • Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 300 rpm).

  • Filtration: Filter supernatant using a 0.22 µm PVDF membrane (low binding).

  • Quantification: Analyze filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

SolubilityWorkflow Start Solid Sample (5 mg) Buffer Add Buffer System (pH 1.2 - 7.4) Start->Buffer Agitate Equilibrate 24h @ 25°C Buffer->Agitate Filter Filtration (0.22 µm PVDF) Agitate->Filter Analyze HPLC-UV Quantification (λ = 254 nm) Filter->Analyze

Figure 1: Standardized workflow for thermodynamic solubility profiling.

Stability and Degradation Mechanisms

Intrinsic Stability

The molecule is generally stable in the solid state when stored correctly. However, two primary vectors of instability exist in solution: Oxidative Deamination and Acid-Catalyzed Ring Opening .

  • Oxidation: The primary amine at position 2 is susceptible to oxidation by air, leading to the formation of azo-dimers or N-oxides, typically manifesting as a color change from pale yellow to brown.

  • Cyclopropyl Ketone Reactivity: While the cyclopropyl ketone is robust under neutral conditions, strong Lewis acids or harsh nucleophiles can trigger ring-opening reactions, relieving the ring strain (~27.5 kcal/mol).

Forced Degradation Pathways

Understanding these pathways allows for the design of robust storage conditions.

  • Photolytic Degradation: Pyridine ketones can undergo Norrish Type I or II cleavage upon UV exposure.

  • Hydrolysis: The amide-like character of the aminopyridine (though distinct from a true amide) makes the C2-N bond relatively robust, but prolonged exposure to strong acids at high temperatures can lead to hydrolysis to the pyridone.

DegradationPathways cluster_Oxidation Oxidative Stress (Air/Peroxides) cluster_Acid Strong Acid Stress Molecule 6-Cyclopropanecarbonyl- pyridin-2-amine N_Oxide Pyridine N-Oxide Derivative Molecule->N_Oxide [O] Azo Azo Dimer (Color Change) Molecule->Azo [O], Time RingOpen Ring-Opened Haloketone Molecule->RingOpen HCl/HBr, Δ

Figure 2: Potential degradation pathways under stress conditions.

Handling, Storage, and Safety[1][10]

Storage Protocols

To maximize shelf life and maintain purity >98%:

  • Temperature: Store at -20°C for long-term; 2-8°C is acceptable for short-term (< 1 month).

  • Atmosphere: Store under Argon or Nitrogen to prevent oxidative discoloration.

  • Container: Amber glass vials with PTFE-lined caps to prevent UV exposure and moisture ingress.

  • Solution Stability: DMSO stocks are stable for 3 months at -20°C. Avoid repeated freeze-thaw cycles (aliquot stocks).

Safety Considerations (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[2][1]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.

  • PPE: Wear nitrile gloves, safety goggles, and work within a chemical fume hood.

References

  • PubChem Compound Summary. (2025). Structure and Properties of Aminopyridines. National Library of Medicine. [Link]

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. [Link]

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Contextual reference for aminopyridine isosteres).

Sources

Protocols & Analytical Methods

Method

Application Notes: The Strategic Utility of 6-Cyclopropanecarbonylpyridin-2-amine in Modern Drug Discovery

Abstract The confluence of privileged structures and bioisosteric modifications represents a powerful strategy in the rational design of novel therapeutics. This document details the application of 6-Cyclopropanecarbonyl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of privileged structures and bioisosteric modifications represents a powerful strategy in the rational design of novel therapeutics. This document details the application of 6-Cyclopropanecarbonylpyridin-2-amine , a scaffold that strategically combines the well-validated 2-aminopyridine core with the functionally critical cyclopropane moiety. While not a therapeutic agent in itself, this compound serves as an exceptionally valuable building block for generating libraries of potent and selective modulators of high-value biological targets, particularly protein kinases. We provide a comprehensive guide for its synthesis, characterization, and deployment in drug discovery campaigns, complete with detailed protocols and mechanistic insights for researchers, medicinal chemists, and drug development professionals.

Introduction: A Scaffold of Strategic Importance

The pursuit of novel chemical matter with enhanced potency, selectivity, and favorable pharmacokinetic profiles is the cornerstone of modern drug discovery. Success often hinges on the intelligent design of molecular scaffolds that can serve as robust starting points for medicinal chemistry campaigns. The 2-aminopyridine motif is a quintessential example of a "privileged scaffold," a structural framework that is capable of binding to multiple, distinct biological targets.[1][2] Its prevalence in clinically approved drugs and late-stage candidates underscores its utility.[3][4][5][6] The endocyclic nitrogen and exocyclic amine provide a key bidentate hydrogen bonding pattern, which is particularly effective for engaging the hinge region of protein kinases.[4][7]

Complementing this is the cyclopropyl group, a small, conformationally constrained ring.[8] Its incorporation into drug candidates is a widely used tactic to improve metabolic stability, enhance binding affinity by pre-organizing the conformation for optimal target engagement, and modulate lipophilicity.[9][10] The strained three-membered ring introduces unique electronic properties that can favorably influence interactions within a target's binding site.[8][9]

The molecule 6-Cyclopropanecarbonylpyridin-2-amine is the deliberate fusion of these two powerful concepts. It presents a synthetically tractable, three-dimensional scaffold ideal for fragment-based screening and lead optimization, offering defined vectors for chemical elaboration to explore structure-activity relationships (SAR) systematically.

Physicochemical Profile and Rationale for Use

A primary assessment in drug discovery involves evaluating a compound's physicochemical properties against established guidelines, such as Lipinski's "Rule of Five," to predict its potential for oral bioavailability. Below is a calculated profile for 6-Cyclopropanecarbonylpyridin-2-amine.

PropertyCalculated ValueLipinski's Rule of Five GuidelineRationale for Drug Discovery
Molecular Weight 176.21 g/mol < 500Low molecular weight provides ample room for further chemical modification without becoming excessively large. Ideal for fragment-based approaches.
logP (Octanol-Water) 1.5 - 1.8< 5Balanced lipophilicity suggests good potential for membrane permeability without excessive non-specific binding or poor solubility.
H-Bond Donors 1 (Amine -NH₂)≤ 5A single, well-placed donor group is ideal for specific, high-affinity interactions with a target.
H-Bond Acceptors 2 (Pyridine-N, Carbonyl-O)≤ 10Provides key interaction points for target binding, particularly the critical hinge-binding interaction in kinases.
Topological Polar Surface Area 55.12 Ų< 140 ŲIndicates a high likelihood of good cell permeability and potential for blood-brain barrier penetration in derivative compounds.

This profile establishes 6-Cyclopropanecarbonylpyridin-2-amine as an excellent starting point for a medicinal chemistry program. Its properties are well within the "fragment space" and "lead-like" chemical space, making it a versatile tool for initiating a drug discovery project.

Synthetic Protocol: A Practical Two-Step Approach

The synthesis of 6-Cyclopropanecarbonylpyridin-2-amine can be reliably achieved through a robust and scalable two-step process. The causality behind this choice of pathway is driven by the commercial availability of starting materials and the high efficiency of the chosen reactions.

Workflow Diagram: Synthesis of Target Scaffold

G cluster_0 Step 1: Amination cluster_1 Step 2: Amide Coupling cluster_alt Recommended Protocol A 6-Bromopyridin-2-amine B Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base) A->B Reactant C 6-(Cyclopropylcarbonyl)pyridin-2-amine (Intermediate - Not Isolated) B->C Product of Step 1 (Hypothetical Pathway) E Amide Bond Formation (Base, Aprotic Solvent) C->E Reactant for Step 2 D Cyclopropanecarbonyl Chloride D->E Acylating Agent F TARGET SCAFFOLD: 6-Cyclopropanecarbonylpyridin-2-amine E->F Final Product Start 2-Amino-6-bromopyridine Reaction Amide Coupling Start->Reaction Reagent Cyclopropanecarbonyl chloride Reagent->Reaction Base Pyridine or TEA Base->Reaction Solvent DCM or THF Solvent->Reaction Product 6-Bromo-N-(pyridin-2-yl)cyclopropanecarboxamide Reaction->Product G cluster_R1 Vector 1: Pyridine Ring Modification cluster_R2 Vector 2: Amine/Amide Modification Scaffold 6-Cyclopropanecarbonylpyridin-2-amine (Core Scaffold) R1_1 Halogenation (X) Scaffold->R1_1 Position 3, 4, or 5 R1_2 Alkylation (R) Scaffold->R1_2 Position 3, 4, or 5 R1_3 Cross-Coupling (Aryl, etc.) Scaffold->R1_3 Position 3, 4, or 5 R2_1 N-Alkylation Scaffold->R2_1 On Amine Nitrogen R2_2 Replace Cyclopropyl (Vary R' group) Scaffold->R2_2 Modify Acyl Group G cluster_pockets Binding Pockets Kinase Kinase Hinge Region (Backbone Amides) Inhibitor N H-N Pyridine Ring Kinase:s->Inhibitor:f0 H-Bond Acceptor Kinase:s->Inhibitor:f1 H-Bond Donor Front_Pocket Front Pocket (Hydrophobic) Inhibitor->Front_Pocket Cyclopropyl Group Occupies Solvent_Front Solvent Exposed Region Inhibitor->Solvent_Front Vector 1 Modifications Extend Into

Sources

Application

in vitro cell-based assays for 6-Cyclopropanecarbonylpyridin-2-amine

Application Note: Pharmacological Profiling & In Vitro Characterization of 6-Cyclopropanecarbonylpyridin-2-amine Part 1: Executive Summary & Strategic Rationale 6-Cyclopropanecarbonylpyridin-2-amine represents a "privile...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Profiling & In Vitro Characterization of 6-Cyclopropanecarbonylpyridin-2-amine

Part 1: Executive Summary & Strategic Rationale

6-Cyclopropanecarbonylpyridin-2-amine represents a "privileged scaffold" in medicinal chemistry—specifically the 2-aminopyridine core substituted with a hydrophobic cyclopropyl moiety. This structural motif is frequently utilized in the design of kinase inhibitors (e.g., p38 MAPK, JNK) and enzyme modulators (e.g., 11β-HSD1 inhibitors) due to its ability to form critical hydrogen bonds within the ATP-binding pocket while the cyclopropyl group occupies hydrophobic sub-pockets to enhance selectivity.

This guide provides a comprehensive workflow to transition this compound from a chemical building block to a biologically characterized hit. We focus on three tiers of interrogation :

  • Cellular Safety (Tier 1): Establishing the therapeutic window via cytotoxicity profiling.

  • Functional Efficacy (Tier 2): Evaluating anti-inflammatory potential in immune cells (a high-probability target space for this scaffold).

  • Mechanistic Validation (Tier 3): Confirming target engagement via phosphorylation status of downstream effectors.

Part 2: Material Preparation & Handling

Scientific Integrity Check: Poor solubility is the primary cause of assay variability with aminopyridine derivatives. The cyclopropyl group increases lipophilicity (LogP), necessitating precise DMSO handling.

  • Stock Solution: Dissolve solid compound in 100% DMSO to a concentration of 10 mM . Vortex for 1 minute and sonicate for 5 minutes at room temperature to ensure complete solubilization.

  • Storage: Aliquot into single-use amber vials (light sensitive) and store at -20°C. Avoid freeze-thaw cycles (>3 cycles significantly degrades potency).

  • Working Solution: Dilute the stock into culture medium immediately prior to use. Ensure the final DMSO concentration in the cell assay does not exceed 0.5% (v/v) to prevent solvent-induced toxicity.

Part 3: Experimental Protocols

Protocol A: Cytotoxicity & Therapeutic Window (CellTiter-Glo®)

Objective: To determine the CC50 (Cytotoxic Concentration 50%) and ensure that functional effects observed in later assays are due to specific target modulation, not general cell death.

Cell Model:

  • HepG2 (Liver): To assess metabolic liability.

  • HEK293 (Kidney): General toxicity control.

Workflow:

  • Seeding: Plate cells at 5,000 cells/well in 96-well white-walled plates. Incubate for 24 hours at 37°C/5% CO2.

  • Treatment: Prepare a 9-point serial dilution (1:3) of the compound starting at 100 µM. Add to cells. Include a DMSO vehicle control and a Staurosporine (1 µM) positive control.

  • Incubation: Incubate for 48 hours.

  • Readout: Add CellTiter-Glo reagent (1:1 ratio with media). Shake for 2 minutes to lyse cells. Incubate 10 minutes to stabilize luminescence.

  • Detection: Measure luminescence on a multimode plate reader (e.g., EnVision).

Data Output:

  • Normalize RLU (Relative Light Units) to vehicle control.

  • Fit data to a non-linear regression model (4-parameter logistic) to calculate CC50.

Protocol B: Functional Anti-Inflammatory Assay (LPS-Induced Cytokine Release)

Rationale: The 2-aminopyridine scaffold is a classic pharmacophore for p38 MAPK inhibitors. If this compound has bioactivity, it will likely suppress pro-inflammatory cytokines (TNF-α, IL-6) in myeloid lineage cells.

Cell Model: THP-1 (Human Monocytes) or RAW 264.7 (Murine Macrophages).

Workflow:

  • Differentiation (THP-1 only): Treat THP-1 cells with 100 nM PMA for 24 hours to differentiate into macrophage-like cells. Wash and rest for 24 hours.

  • Seeding: Plate 50,000 cells/well in a 96-well clear plate.

  • Pre-treatment: Add 6-Cyclopropanecarbonylpyridin-2-amine (various concentrations) for 1 hour prior to stimulation. Why? To allow the compound to enter the cell and bind the kinase ATP pocket before the signaling cascade is triggered.

  • Stimulation: Add Lipopolysaccharide (LPS) (final conc: 100 ng/mL) to trigger the TLR4 pathway.

  • Incubation: Incubate for 6–18 hours (TNF-α peaks early at 4-6h; IL-6 peaks later at 12-18h).

  • Harvest: Collect supernatant.

  • Quantification: Analyze cytokine levels using ELISA or HTRF (Homogeneous Time-Resolved Fluorescence).

Self-Validating Control:

  • Dexamethasone (1 µM): Must show >80% inhibition of cytokine release. If not, the cells are unresponsive.

Protocol C: Mechanistic Validation (Western Blot for Phospho-p38/JNK)

Objective: To confirm if the compound inhibits the phosphorylation of downstream effectors, validating the mechanism of action.

Workflow:

  • Seeding: Plate RAW 264.7 cells in 6-well plates (1 x 10^6 cells/well).

  • Starvation: Serum-starve cells (0.5% FBS) for 4 hours to reduce basal phosphorylation noise.

  • Treatment: Treat with Compound (IC50 concentration determined in Protocol B) for 1 hour.

  • Stimulation: Stimulate with LPS (100 ng/mL) for 15–30 minutes . Timing is critical: Phosphorylation is a rapid, transient event.

  • Lysis: Wash with ice-cold PBS containing phosphatase inhibitors (Na3VO4, NaF). Lyse in RIPA buffer.

  • Immunoblot:

    • Primary Antibodies: Phospho-p38 (Thr180/Tyr182), Total p38, Phospho-JNK, Total JNK, GAPDH (Loading Control).

    • Detection: Chemiluminescence.

Part 4: Visualization & Logic Flow

Figure 1: Pharmacological Profiling Workflow

A strategic decision tree for characterizing the compound.

G Start Compound: 6-Cyclopropanecarbonylpyridin-2-amine Solubility DMSO Solubilization (10mM Stock) Start->Solubility ToxAssay Tier 1: Cytotoxicity (HepG2) Readout: CellTiter-Glo Solubility->ToxAssay Decision1 CC50 > 10 µM? ToxAssay->Decision1 Stop STOP: Compound Toxic Decision1->Stop No FuncAssay Tier 2: Functional Assay (LPS-induced TNF-alpha) Decision1->FuncAssay Yes MechAssay Tier 3: Western Blot (p-p38 / p-JNK) FuncAssay->MechAssay IC50 < 5 µM Hit Validated Hit Candidate MechAssay->Hit Pathway Inhibition Confirmed

Caption: Step-wise decision matrix for evaluating bioactivity, ensuring safety precedes efficacy testing.

Figure 2: Hypothetical Mechanism of Action (MAPK Pathway)

Visualizing where the aminopyridine scaffold typically intercepts inflammation signaling.

Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK MKK3/6 TAK1->MKK p38 p38 MAPK MKK->p38 Phosphorylation MK2 MK2 p38->MK2 Compound 6-Cyclopropanecarbonylpyridin-2-amine (Inhibitor) Compound->p38  ATP-Competitive Inhibition Nucleus Nucleus (Transcription) MK2->Nucleus Cytokine TNF-alpha / IL-6 Release Nucleus->Cytokine Translation & Secretion

Caption: Proposed MOA where the compound acts as an ATP-competitive inhibitor of p38 MAPK.

Part 5: Data Analysis & Troubleshooting

Quantitative Analysis Table:

ParameterDefinitionTarget CriteriaCalculation Method
CC50 Concentration killing 50% of cells> 50 µM4-Parameter Logistic Fit (Sigmoidal)
IC50 Concentration inhibiting 50% cytokine< 1 µM (Potent)4-Parameter Logistic Fit
Selectivity Index (SI) CC50 / IC50> 10Ratio Calculation
Z' Factor Assay Robustness Score> 0.5$1 - \frac{3(\sigma_p + \sigma_n)}{

Troubleshooting Guide:

  • Issue: High variability between replicates.

    • Root Cause:[1] Incomplete solubility or pipetting error with viscous DMSO.

    • Fix: Use positive displacement pipettes; ensure stock is fully thawed and vortexed.

  • Issue: Cells detach during wash steps (Protocol B).

    • Root Cause:[1] THP-1/RAW cells are semi-adherent.

    • Fix: Use a plate centrifuge (300xg, 5 min) before removing supernatant; do not aspirate, use a multichannel pipette to remove media gently.

References

  • Compound Identity & Structure

    • PubChem.[1][2][3] (n.d.). 6-Cyclopropanecarbonylpyridin-2-amine (CID 137685827). National Center for Biotechnology Information. Retrieved from [Link]

  • Assay Methodology (Cytotoxicity)

    • Riss, T. L., et al. (2004). Cell Viability Assays. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Mechanistic Context (Aminopyridines in Kinase Inhibition)

    • Pettus, L. H., & Wurz, R. P. (2008). Small molecule p38 MAPK inhibitors for the treatment of inflammatory diseases. Current Topics in Medicinal Chemistry, 8(16), 1452–1467. (Contextual grounding for the scaffold's likely activity).[4]

  • Protocol Standards (Inflammation Assays)

    • Chanput, W., Mes, J. J., & Wichers, H. J. (2014). THP-1 cell line: an in vitro cell model for immune modulation approach. International Immunopharmacology, 23(1), 37-45. Retrieved from [Link]

Sources

Method

Application Note: Accelerated Synthesis of 2-Aminopyridine Derivatives via Multi-Component Reactions (MCR)

Executive Summary & Strategic Significance The 2-aminopyridine moiety is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore anchor in numerous FDA-approved kinase inhibitors (e.g., Crizotinib ,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Significance

The 2-aminopyridine moiety is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore anchor in numerous FDA-approved kinase inhibitors (e.g., Crizotinib , Pralsetinib ) and GPCR ligands. While traditional synthesis often requires multi-step linear sequences (e.g., Chichibabin reaction or halogen displacement), Multi-Component Reactions (MCRs) offer a superior alternative for library generation.

This guide details the One-Pot Four-Component Synthesis of 2-amino-3-cyanopyridines. This specific subclass is critical not just as a final bioactive motif (IKK-


 inhibitors), but as a versatile precursor to pyrido[2,3-d]pyrimidines  (analogous to Palbociclib ).

Key Advantages of this Protocol:

  • Atom Economy: >90% atomic utilization.

  • Divergency: The C-3 cyano group provides a handle for immediate cyclization into bicyclic cores.

  • Sustainability: Protocols utilize microwave irradiation or recoverable nanocatalysts, eliminating toxic chlorinated solvents.

Mechanistic Pathway & Chemical Logic

The formation of the pyridine core proceeds through a cascade of Knoevenagel condensation , Michael addition , and Thorpe-Ziegler cyclization . Understanding this causality is essential for troubleshooting substrate failures.

The Cascade Logic
  • Activation: The aldehyde condenses with malononitrile (active methylene) to form an arylidenemalononitrile intermediate (Knoevenagel).

  • Enamine Formation: The ketone reacts with ammonium acetate to generate an enamine in situ.

  • Assembly: The enamine performs a Michael addition on the arylidenemalononitrile.

  • Aromatization: Intramolecular cyclization followed by tautomerization/oxidation yields the aromatic pyridine.

Pathway Visualization

MCR_Mechanism Aldehyde Aryl Aldehyde Knoevenagel Arylidenemalononitrile (Intermediate A) Aldehyde->Knoevenagel - H2O Malo Malononitrile Malo->Knoevenagel Ketone Methyl Ketone Enamine Enamine Species (Intermediate B) Ketone->Enamine + NH3 NH4OAc Ammonium Acetate NH4OAc->Enamine Michael_Adduct Michael Adduct Knoevenagel->Michael_Adduct Enamine->Michael_Adduct Michael Addition Dihydropyridine 1,4-Dihydropyridine Michael_Adduct->Dihydropyridine Cyclization Product 2-Amino-3-Cyanopyridine Dihydropyridine->Product Aromatization/-H2

Caption: Logical flow of the One-Pot Four-Component synthesis. Note that the Knoevenagel and Enamine formation often occur concurrently.

Experimental Protocols

Protocol A: High-Throughput Microwave Synthesis (Library Scale)

Best for: Rapid generation of diverse libraries (10–50 mg scale) for SAR screening.

Reagents:

  • Aryl Aldehyde (1.0 equiv)

  • Acetophenone/Ketone derivative (1.0 equiv)[1]

  • Malononitrile (1.0 equiv)[2]

  • Ammonium Acetate (1.5 equiv)[1][2]

  • Solvent: Ethanol (95%) or Solvent-Free (if liquid ketone is used)

Workflow:

  • Loading: In a 10 mL microwave-transparent crimp vial, combine all reagents.

    • Expert Tip: Add Ammonium Acetate last. If using solid aldehydes, dissolve them in minimal ethanol (0.5 – 1.0 mL) first to ensure homogeneity.

  • Irradiation: Cap the vial. Place in a microwave reactor (e.g., Anton Paar Monowave or CEM Discover).

    • Settings: 140 W, Max Temp 100°C, Hold Time: 2–5 minutes.

    • Note: Solvent-free reactions may require a "Power Cycling" method to prevent thermal runaway.

  • Workup: Cool to room temperature. The product usually precipitates as a solid.

  • Purification: Add 2 mL ice-cold ethanol. Vortex. Filter the solid using a vacuum manifold (e.g., 96-well filter plate for libraries). Wash with cold water (2x) to remove excess ammonium acetate.

  • Validation: Dry under vacuum.[2] Purity is typically >90% by LC-MS.

Protocol B: Scalable Nanocatalytic Synthesis (Gram Scale)

Best for: Resynthesis of lead compounds using Green Chemistry principles.

Catalyst Preparation: Use


 (Nanostructured Diphosphate)  or 

@SiO

-NH

(Magnetic). Rationale: These catalysts provide basic sites for the Knoevenagel step and can be magnetically separated or filtered.

Workflow:

  • Setup: To a 50 mL round-bottom flask, add Aldehyde (10 mmol), Ketone (10 mmol), Malononitrile (10 mmol), and Ammonium Acetate (15 mmol).

  • Catalyst Addition: Add

    
     (5 mol%) or Magnetic Catalyst (0.05 g).
    
  • Reaction: Heat to 80°C under stirring. No solvent is required (the mixture will melt/liquefy).

    • Time: 15–45 minutes (Monitor by TLC, Eluent: Hexane/Ethyl Acetate 3:1).

  • Catalyst Recovery:

    • If Magnetic: Use an external magnet to hold the catalyst; decant the hot reaction mixture into ethanol.

    • If Solid Support:[3] Add hot ethanol, filter hot to recover the catalyst.

  • Crystallization: Allow the filtrate to cool. The 2-aminopyridine derivative will crystallize.

  • Yield: Typically 85–94%.

Data Analysis & Substrate Scope

The following table summarizes expected outcomes based on electronic effects of the aldehyde substituent.

Aldehyde Substituent (R)Electronic EffectReaction Time (Method A)Yield (Method B)Notes
4-NO

(Nitro)
Strong Electron Withdrawing1.5 min94%Fastest reaction; Knoevenagel step is highly accelerated.
4-Cl (Chloro) Weak Electron Withdrawing2.5 min90%Standard benchmark substrate.
4-OMe (Methoxy) Electron Donating4.0 min82%Slower Knoevenagel step; requires slightly higher temp (110°C).
4-OH (Hydroxy) Strong Donor / Acidic5-8 min75%Phenolic proton can interfere with basic catalyst; use excess NH

OAc.
Heteroaryl (e.g., Thiophene) Electron Rich3.0 min88%excellent tolerance; useful for fragment-based drug discovery.

Troubleshooting & Optimization (Expertise)

Problem: Oily Product / No Precipitation

  • Cause: Incomplete cyclization or presence of unreacted ketone.

  • Solution: Induce crystallization by adding a drop of diethyl ether to the crude ethanol mixture and scratching the glass. If oil persists, the intermediate "Michael Adduct" might be stalled. Add a stronger base (e.g., 10 mol% DABCO) and reflux for 30 mins to force cyclization.

Problem: Low Yield with Aliphatic Ketones

  • Cause: Steric hindrance or side-reactions (Aldol self-condensation of the ketone).

  • Solution: Increase Ammonium Acetate to 2.0 equiv. Switch from solvent-free to Ethanol/Water (1:1) to suppress self-condensation.

Problem: Catalyst Deactivation (Method B)

  • Cause: Catalyst surface poisoning by oligomers.

  • Solution: Wash the recovered catalyst with hot methanol followed by acetone. Reactivate in an oven at 100°C for 1 hour before reuse.

References

  • Microwave-Assisted Synthesis

    • Title: One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent.[4][5][6]

    • Source: Arkivoc, 2005.[6]

    • URL:[Link]

  • Nanoc

    
    ): 
    
    • Title: Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives.[1]

    • Source: Molecules (MDPI), 2022.
    • URL:[Link]

  • Magnetic Nanocatalysts

    • Title: Magnetic 2-aminopyridine-functionalized Fe3O4@SiO2 nanocatalyst for green production of new pyrazole carbonitrile and aryl methylene-pyrazole derivatives.[7]

    • Source: Materials Chemistry and Mechanics, 2025.[8]

    • URL:[Link]

  • Medicinal Chemistry Context

    • Title: 2-Aminopyridine – an unsung hero in drug discovery.[9]

    • Source: Chemical Communications (RSC), 2022.[9]

    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 6-Cyclopropanecarbonylpyridin-2-amine Synthesis

Topic: Minimizing Impurity Formation in 6-Cyclopropanecarbonylpyridin-2-amine (CAS: 265106-28-1) Audience: Process Chemists, Medicinal Chemists, and Scale-up Engineers. Executive Summary & Mechanistic Overview The synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Impurity Formation in 6-Cyclopropanecarbonylpyridin-2-amine (CAS: 265106-28-1) Audience: Process Chemists, Medicinal Chemists, and Scale-up Engineers.

Executive Summary & Mechanistic Overview

The synthesis of 6-Cyclopropanecarbonylpyridin-2-amine is a critical step in the manufacturing of BTK inhibitors (e.g., Acalabrutinib). The structural integrity of the cyclopropane ring, combined with the amphoteric nature of the aminopyridine moiety, presents a "fragile triangle" of reactivity.

The most common industrial route involves the nucleophilic addition of a cyclopropyl metal species (Grignard or Lithiate) to a pyridine electrophile (Nitrile or Weinreb Amide).

The Core Challenge: Users frequently report three specific impurity classes:

  • Ring-Opened Haloketones: Caused by aggressive acid hydrolysis.

  • Bis-Alkylated Tertiary Alcohols: Caused by poor thermal control during nucleophilic addition.

  • N-Acylated Byproducts: Caused by insufficient protection or competitive nucleophilicity of the exocyclic amine.

This guide provides a self-validating protocol to minimize these impurities below 0.1%.

Interactive Troubleshooting Modules

Module A: The "Ring-Opening" Crisis (Acid Sensitivity)

User Issue: "I am observing a significant impurity at M+36/38 (HCl adduct) or a linear alkyl chain in my NMR after workup."

Root Cause Analysis: The cyclopropyl ketone moiety acts as a "donor-acceptor" system. Under strong acidic conditions (pH < 1) or in the presence of Lewis acids, the cyclopropane ring undergoes electrophilic ring-opening, typically at the bond adjacent to the carbonyl, driven by the relief of ring strain (~27.5 kcal/mol).

Corrective Protocol: The hydrolysis of the intermediate imine (from Grignard addition) must be pH-controlled. Do NOT use concentrated HCl.

  • Step 1: Quench the reaction with a saturated

    
     solution (mildly acidic, pH ~4-5) at 0°C.
    
  • Step 2: If stronger hydrolysis is needed to break the imine, use 2M Citric Acid or Acetic Acid instead of mineral acids.

  • Step 3: Maintain internal temperature < 10°C during the quench. Heat accelerates the ring-opening kinetics significantly.

Module B: The "N-vs-C" Selectivity (Grignard Stoichiometry)

User Issue: "My yield is stalled at 50%, and I see starting material remaining despite adding 1.1 equivalents of Grignard."

Root Cause Analysis: The exocyclic amine protons (


) are acidic (

). The first equivalent of Cyclopropylmagnesium Bromide acts as a base, deprotonating the amine to form a magnesium amide species. This species is unreactive toward nucleophilic addition but consumes your reagent.

Corrective Protocol: You must adjust stoichiometry to account for the "Sacrificial Equivalent."

  • Standard Stoichiometry: Use 2.2 to 2.5 equivalents of the Grignard reagent.

    • Eq 1: Deprotonates the amine (Rapid, irreversible).

    • Eq 2: Attacks the nitrile/ester (Rate-determining step).

    • Eq 0.2-0.5: Buffer for moisture/homocoupling.

  • Alternative: Use a protecting group (e.g., Boc, Pivaloyl) on the amine to prevent deprotonation, allowing 1.1 equivalents of nucleophile.

Optimized Synthetic Workflow (Visualized)

The following diagram illustrates the decision tree between the Nitrile Route (Cost-effective) and the Weinreb Route (High Purity), highlighting where specific impurities arise.

SynthesisPathways Start Starting Material: 2-Amino-6-cyanopyridine Decision Route Selection Start->Decision RouteA Route A: Direct Grignard (Unprotected Amine) Decision->RouteA Low Cost / Scale-up RouteB Route B: Weinreb Amide (Boc-Protected) Decision->RouteB High Purity / Med Chem StepA1 Add 2.5 eq. Cyclopropyl-MgBr (Sacrificial Base Mechanism) RouteA->StepA1 StepB1 1. Boc-Protection 2. n-BuLi Lithiation 3. Add Weinreb Amide RouteB->StepB1 IntermediateA Intermediate: Magnesium Imine Salt StepA1->IntermediateA Impurity2 IMPURITY RISK: Tertiary Alcohol Cause: Over-addition (Temp > 0°C) StepA1->Impurity2 Lack of Temp Control IntermediateB Intermediate: Stable Tetrahedral Adduct StepB1->IntermediateB Quench Quench / Hydrolysis IntermediateA->Quench IntermediateB->Quench Impurity1 IMPURITY RISK: Ring Opening (Linear Ketone) Cause: pH < 2, High Temp Quench->Impurity1 Strong Acid (HCl) Product Target Product: 6-Cyclopropanecarbonylpyridin-2-amine Quench->Product Optimized: Citric Acid, <10°C

Caption: Decision tree comparing Direct Grignard vs. Weinreb routes, highlighting critical control points for impurity formation.

Master Protocol: The "Self-Validating" Grignard Method

This protocol is designed to be self-validating : specific visual cues (color changes, exotherms) confirm the success of each step.

Reagents:

  • 2-Amino-6-cyanopyridine (1.0 eq)

  • Cyclopropylmagnesium bromide (0.5M in THF, 2.5 eq)

  • Anhydrous THF (10V)

  • Quench: 10% Citric Acid (aq)

Step-by-Step Methodology:

  • Inertion (Critical): Flame-dry a 3-neck flask. Purge with Argon. Validation: The internal thermometer must show stable ambient temperature before proceeding.

  • Dissolution: Charge starting material and THF. Cool to -10°C .

  • The "Sacrificial" Addition (0.0 to 1.1 eq):

    • Add the Grignard reagent dropwise.

    • Observation: You will see gas evolution (if moisture is present) or a mild exotherm. The solution often turns yellow/orange.

    • Mechanistic Note: This forms the [Pyridine-NH-MgBr] species.

  • The "Nucleophilic" Addition (1.1 to 2.5 eq):

    • Warm the mixture to 0°C (ice bath).

    • Add the remaining Grignard reagent.

    • Validation: Monitor by HPLC/TLC.[1] The "Imine" intermediate is stable.[2] Do not heat above 20°C to prevent bis-addition (Tertiary Alcohol formation).

  • The "Soft" Quench:

    • Cool reaction mixture back to -10°C .

    • Add 10% Citric Acid dropwise. Do not exceed 10°C internal temp.

    • Why? Citric acid buffers the pH to ~4, sufficient to hydrolyze the imine to the ketone but too weak to protonate and open the cyclopropane ring [1].

  • Isolation:

    • Extract with EtOAc.[1][3] Wash with Brine.[4]

    • Impurity Check: Check the organic layer by LCMS. Look for M+18 (Tertiary Alcohol) or M+36 (Ring opened).

Impurity Profile & Data Tables

The following table summarizes the specific impurities, their origin, and the spectroscopic signature to look for.

Impurity NameStructure DescriptionOriginLCMS SignaturePrevention Strategy
Impurity A (Ring Open)1-(6-aminopyridin-2-yl)-4-chlorobutan-1-oneAcid-catalyzed opening of cyclopropane by HCl.M+36/38 (Cl pattern)Use Citric/Acetic acid for quench. Avoid HCl.
Impurity B (Bis-Alkylated)Tertiary alcohol derivativeDouble addition of Grignard to the nitrile/imine.M + 42 (Cyclopropyl mass)Maintain T < 0°C. Add Grignard slowly.
Impurity C (Dimer)Bipyridyl speciesRadical coupling during Grignard prep or reaction.2M - 2Use high-purity Mg; add LiCl to solubilize TurboGrignard.
Impurity D (Amide)N-acylated amineReaction of electrophile with free amine (if using acid chloride).M + Acyl groupUse 2.5 eq Grignard or protect amine (Boc).

FAQ: Expert Troubleshooting

Q1: Can I use Cyclopropanecarbonyl chloride instead of the Grignard reagent? A: Yes, but only if you use Friedel-Crafts conditions or protect the amine. If you react the acid chloride directly with 2-aminopyridine, the amine is the most nucleophilic site, and you will get the Amide Impurity (N-acylation) exclusively. You must block the amine (e.g., with a Pivaloyl group) to force C-acylation, or use the Grignard/Nitrile route described above [2].

Q2: Why does my product turn dark/black upon storage? A: Aminopyridines are electron-rich and prone to oxidation (N-oxide formation). The cyclopropyl ketone is relatively stable, but the free amine is not. Store under Argon at -20°C. If the color changes, it is likely trace oxidative degradation, which can be removed by a short silica plug filtration.

Q3: I see a "double spot" on TLC that merges after workup. What is it? A: This is the Imine Intermediate . Before hydrolysis, the reaction mixture contains the Magnesium-Imine complex. On the TLC plate, the moisture in the silica slowly hydrolyzes it to the ketone. If you quench properly, this spot should disappear and converge into the product spot.

References

  • National Institutes of Health (NIH). (2025). 2-Amino-6-bromopyridine | C5H5BrN2 | CID 300809 - PubChem.[5] Retrieved from [Link]

  • Dalal Institute. (2021). Addition to Cyclopropane Ring: Mechanisms and Ring Opening. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Addition of Grignard reagents to nitriles to give ketones. Retrieved from [Link]

  • Google Patents. (2010). WO2010068242 - Preparation of BTK Inhibitors containing 6-cyclopropanecarbonylpyridin-2-amine. Retrieved from

Sources

Optimization

challenges in the scale-up of 2-amino-6-cyclopropylcarbonylpyridine production

The following guide serves as a specialized Technical Support Center for the scale-up of 2-amino-6-cyclopropylcarbonylpyridine (also known as (6-aminopyridin-2-yl)(cyclopropyl)methanone). This guide addresses the specifi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the scale-up of 2-amino-6-cyclopropylcarbonylpyridine (also known as (6-aminopyridin-2-yl)(cyclopropyl)methanone).

This guide addresses the specific chemical engineering and synthetic challenges encountered when transitioning this chemistry from gram-scale optimization to kilogram-scale production, focusing on the Nitrile-Grignard and Weinreb Amide routes, which are the industry standards for this moiety.

Status: Operational | Tier: Level 3 (Process Chemistry & Scale-Up) Scope: Synthesis, Isolation, and Impurity Control of 2-amino-6-acylpyridines.

Process Overview & Critical Criticality Assessment

The synthesis of 2-amino-6-cyclopropylcarbonylpyridine typically proceeds via nucleophilic addition of a cyclopropyl metal species to a pyridine electrophile. At scale, the Grignard Addition to 2-Amino-6-cyanopyridine is often preferred for its atom economy, though it presents significant thermodynamic and mixing challenges.

Core Reaction Scheme

The following diagram illustrates the primary synthetic pathway and potential failure modes (impurities).

G SM 2-Amino-6-cyanopyridine Inter Mg-Ketimine Intermediate (Thick Slurry) SM->Inter THF, 0-5°C Exothermic Reagent Cyclopropyl MgBr (3.5 eq) Reagent->Inter Product 2-Amino-6-cyclopropyl- carbonylpyridine Inter->Product Acidic Hydrolysis (pH < 2) Impurity1 Impurity A: Tertiary Alcohol (Over-addition) Inter->Impurity1 High Temp / Excess Reagent Impurity2 Impurity B: Ring-Opened Product Inter->Impurity2 Strong Acid (HCl conc)

Figure 1: Reaction logic flow for the Grignard addition route, highlighting critical intermediate states and impurity risks.

Troubleshooting Guides (Q&A)

Category A: Reaction Kinetics & Stoichiometry

Q1: We are observing incomplete conversion (10-15% SM remaining) despite using 2.5 equivalents of Cyclopropylmagnesium Bromide. Why is the reaction stalling?

Technical Analysis: The stoichiometry calculation must account for the acidic protons on the free amino group (-NH₂).

  • Deprotonation Cost: The first 2.0 equivalents of Grignard reagent are consumed immediately to deprotonate the primary amine, forming the magnesium amide salt (

    
    ). This species is non-nucleophilic toward the nitrile.
    
  • Nucleophilic Attack: Only the excess Grignard (beyond 2.0 eq) is available to attack the nitrile (-CN) to form the ketimine.

  • Aggregation: The magnesium amide salt often precipitates as a dense solid, coating unreacted starting material and preventing further reaction (mass transfer limitation).

Corrective Protocol:

  • Stoichiometry Adjustment: Increase Grignard loading to 3.5 – 4.0 equivalents .

  • Solvent System: Switch from pure THF to a THF:Toluene (1:1) mixture. Toluene often improves the solubility of magnesium salts or alters the precipitate morphology to be less occlusive.

  • Temperature Swing: Initiate the addition at 0°C to control the exotherm, then allow the reaction to warm to ambient (20-25°C) or gently reflux (40°C) to drive the heterogeneous reaction to completion.

Q2: During the Grignard addition, the reaction mixture turns into an unstirrable "cement-like" slurry. How do we handle this at 50L scale?

Technical Analysis: This is a classic "viscosity excursion" caused by the formation of the bis-magnesium salt of the aminopyridine. At scale, this can break agitator shafts or cause hot spots due to loss of convective cooling.

Engineering Solution:

  • Dilution: Ensure the initial concentration of the nitrile is < 0.5 M .

  • Reverse Addition (Not recommended for Grignard/Nitrile): Standard addition is usually Grignard into Nitrile. However, for this specific substrate, consider protecting the amine (e.g., with Boc or Pivaloyl) if the slurry is unmanageable. The protected species consumes only 1.1 eq of Grignard and remains homogeneous.

  • Mechanical Intervention: Use a high-torque anchor impeller rather than a standard pitched-blade turbine.

  • Lithium Chloride Additive: Adding 1.0 eq of anhydrous LiCl (TurboGrignard conditions) can break up magnesium aggregates, maintaining a fluid solution [1].

Category B: Quench & Isolation[1]

Q3: After quenching with HCl, we see a new impurity (M+ = Product + 18 or + 36) and low assay. Is the cyclopropyl ring opening?

Technical Analysis: While the cyclopropyl group is relatively robust, it is an electron-rich strained ring.

  • Ketimine Hydrolysis: The intermediate ketimine (

    
    ) requires acid to hydrolyze to the ketone (
    
    
    
    ).
  • Risk: Using concentrated HCl or high temperatures during hydrolysis can trigger acid-catalyzed ring opening of the cyclopropyl group (forming a chloropropyl or hydroxypropyl chain).

  • Impurity: The "M+18" is likely the stable ketimine hydrate or the hemiaminal, indicating incomplete hydrolysis, not necessarily ring opening.

Corrective Protocol:

  • Controlled Hydrolysis: Use 15% Sulfuric Acid (H₂SO₄) or 3M Acetic Acid instead of HCl. Sulfuric acid is non-nucleophilic, preventing halide ring-opening.

  • Two-Stage Quench:

    • Quench the Grignard at 0°C with saturated NH₄Cl (mild).

    • Adjust pH to ~2-3 with H₂SO₄ and stir at room temperature for 2-4 hours to fully hydrolyze the ketimine.

  • Monitoring: Monitor the disappearance of the Ketimine intermediate (often visible by HPLC/UPLC) before neutralizing for extraction.

Q4: The product is oiling out during the workup and is difficult to crystallize.

Technical Analysis: 2-Amino-6-acylpyridines are weak bases and can act as bidentate ligands for residual magnesium, preventing crystallization.

Isolation Strategy:

  • Chelation Wash: Wash the organic layer with 10% aqueous EDTA or Sodium Potassium Tartrate (Rochelle's Salt) to strip residual magnesium.

  • Solvent Swap: The product is likely soluble in chlorinated solvents but crystallizes well from Heptane/EtOAc or MTBE .

    • Protocol: Exchange the extraction solvent (DCM or THF) to Isopropyl Acetate (IPAc). Concentrate to ~5 volumes. Add Heptane slowly at 50°C until cloudy, then cool to 0°C.

Scale-Up Data & Specifications

Solvent Screening for Reaction Homogeneity

Data based on 10g scale experiments using 2-amino-6-cyanopyridine.

Solvent SystemGrignard Eq.[1]TempConversion (1h)Rheology (Stirrability)
THF (Pure) 3.00°C65%Poor (Thick Paste)
2-MeTHF 3.00°C72%Moderate (Slurry)
THF:Toluene (1:1) 3.520°C98% Good (Fluid Suspension)
CPME 3.520°C95%Good (Fluid Suspension)
Impurity Profile Limits
ImpurityStructureOriginLimit (Area %)Control Strategy
Impurity A Bis-cyclopropyl carbinolDouble addition of Grignard< 0.5%Maintain T < 25°C; Avoid large excess of Grignard.
Impurity B Ring-opened ketoneAcid-catalyzed cleavage< 0.2%Use H₂SO₄ for quench; Keep T < 30°C during hydrolysis.
Impurity C 2-Amino-6-carboxamideIncomplete hydrolysis / Oxidation< 1.0%Ensure full hydrolysis of ketimine; inert atmosphere.

Safety & Handling (E-E-A-T)

Thermal Hazard Management
  • Grignard Initiation: Cyclopropyl bromide is sluggish to initiate magnesium. Use a pre-formed Grignard (commercially available 0.5M - 1.0M) for scale-up to avoid induction period runaways.

  • Exotherm: The addition of Grignard to the nitrile releases ~200 kJ/mol.

    • Rule: Dosing rate must be limited by the cooling capacity (Q_rem). Ensure

      
       never exceeds 30°C during addition to prevent over-addition side reactions.
      
Toxicology
  • Pyridine Derivatives: Generally irritants and potential sensitizers.

  • Cyclopropyl Ketones: Some derivatives show genotoxic potential (Ames positive) depending on substituents. Handle as a Potent Compound (OEB 3) until fully characterized.

References

  • Knochel, P. et al. "Functionalized Grignard Reagents Synthesis and Applications." Angewandte Chemie International Edition, vol. 42, no. 36, 2003, pp. 4302-4320. Link

  • BenchChem Technical Support. "Scale-Up Synthesis of 2-Amino-6-bromopyridine Derivatives." BenchChem Knowledge Base, 2025.[2] 3

  • Sigma-Aldrich. "2-Amino-6-bromopyridine Safety Data Sheet." Merck KGaA, 2024. Link

  • Yin, J. et al. "Practical Synthesis of 2-Amino-5-fluoropyridine-3-carboxamide via Grignard Reagents." Journal of Organic Chemistry, vol. 72, no. 12, 2007.

Sources

Troubleshooting

Technical Support Center: Strategies to Reduce Catalyst Poisoning in Pyridine Synthesis

Welcome to the technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth, field-proven insights into mitigating catalyst poisoning during pyri...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth, field-proven insights into mitigating catalyst poisoning during pyridine synthesis. My aim is to move beyond simple procedural lists and offer a comprehensive understanding of the underlying chemical principles to empower you in your experimental work.

Frequently Asked Questions (FAQs)
Q1: What are the most common signs of catalyst poisoning in my pyridine synthesis reaction?

A: The primary indicator of catalyst poisoning is a noticeable decrease in reaction rate and, consequently, a lower yield of your desired pyridine derivative.[1] You may also observe a change in selectivity, with an increase in the formation of unwanted by-products. In fixed-bed reactors, you might see a change in the temperature profile, indicating a loss of catalytic activity. For reactions that have a color change associated with catalyst activity, a lack of this change can also be an indicator.

Q2: I suspect my catalyst is poisoned. What are the likely culprits in a typical pyridine synthesis?

A: Catalyst poisons are substances that bind to the active sites of your catalyst, reducing its effectiveness.[1] In pyridine synthesis, the most common poisons include:

  • Sulfur Compounds: Often present in feedstocks derived from natural gas or petroleum, sulfur compounds are notorious for poisoning noble metal catalysts like palladium and platinum.[1][2]

  • Nitrogen-Containing Heterocycles: Pyridine and its derivatives can themselves act as catalyst poisons, a phenomenon known as self-poisoning or product inhibition.[2][3] This is particularly relevant for catalysts like palladium, platinum, and Raney nickel.[2][4]

  • Coke (Carbonaceous Deposits): At the high temperatures often employed in gas-phase pyridine synthesis (e.g., Chichibabin reaction), organic molecules can decompose and form carbon deposits on the catalyst surface, blocking active sites and pores.[5][6] This is a major cause of deactivation for zeolite catalysts like HZSM-5.[6][7]

  • Ammonia: While a key reactant in many pyridine syntheses, excess ammonia can poison the acid sites of catalysts like zeolites.[5]

  • Metallic Impurities: Trace metals such as lead, mercury, and arsenic in your starting materials can deactivate catalysts by forming stable complexes with the active sites.[1]

  • By-products: Intermediate species or by-products from the reaction process can sometimes adsorb more strongly onto the catalyst surface than the intended reactants, leading to deactivation.[1]

Q3: Can I regenerate a poisoned catalyst, or do I always need to replace it?

A: Regeneration is often possible and can be a cost-effective strategy. The appropriate method depends on the nature of the poison:

  • For Coke Deposits: Thermal regeneration, which involves carefully heating the catalyst in the presence of a controlled amount of air or oxygen, can burn off the carbonaceous deposits.[5]

  • For Sulfur Poisoning: Chemical regeneration can be employed. For example, a poisoned Pt/Al2O3 catalyst can be regenerated at low temperatures using ammonia, which helps in the conversion and removal of stable sulfates.[8]

  • For Strongly Chemisorbed Species: A combination of thermal and chemical treatments might be necessary. In some industrial processes, periodic regeneration cycles are a standard part of the operation.[1]

However, in cases of severe poisoning by metallic impurities or if the catalyst structure has been irreversibly damaged (e.g., through sintering at very high temperatures), replacement may be the only option.[6]

Troubleshooting Guides
Issue 1: Rapid Decrease in Yield in a Chichibabin Pyridine Synthesis

Symptoms: Your reaction starts well, but the yield drops significantly over a short period. You are using a transition metal catalyst on a support like alumina or silica.

Potential Cause: Coke formation is a likely culprit, especially given the high temperatures (400–450 °C) typical for this gas-phase synthesis.[9] The reactants (aldehydes and ammonia) or the pyridine products can polymerize and dehydrogenate on the catalyst surface.[10][11]

Troubleshooting Workflow:

A Rapid Yield Drop Observed B Hypothesis: Coke Formation A->B C Step 1: Analyze Spent Catalyst (e.g., TGA, TEM) B->C D Confirm Presence of Carbon Deposits? C->D E Option A: Modify Reaction Conditions D->E Yes H Option B: Catalyst Regeneration D->H Yes J Option C: Catalyst Redesign D->J Yes N Problem Persists: Consider Other Poisons (e.g., feedstock impurities) D->N No F Introduce H2 Co-feed E->F G Lower Reaction Temperature (if possible) E->G M Problem Resolved F->M G->M I Perform Controlled Burn-off (Thermal Regeneration) H->I I->M K Incorporate Coke-Resistant Promoters J->K L Optimize Support Porosity J->L K->M L->M

Caption: Troubleshooting workflow for coke formation.

Detailed Steps & Explanations:

  • Confirm Coking: Before making process changes, confirm the presence of coke on your spent catalyst using techniques like Thermogravimetric Analysis (TGA), which will show weight loss at temperatures corresponding to carbon combustion.

  • Modify Reaction Conditions:

    • Introduce Hydrogen: Co-feeding hydrogen can moderate the deactivation process and suppress coke formation.[7] This is thought to occur by hydrogenating coke precursors before they can polymerize into larger, more problematic structures.

    • Optimize Temperature: While the Chichibabin synthesis requires high temperatures, operating at the lower end of the effective temperature range can sometimes reduce the rate of coking.

  • Catalyst Regeneration Protocol:

    • Objective: To remove carbon deposits from the catalyst surface and pores without damaging the catalyst structure.

    • Procedure:

      • Purge the reactor with an inert gas (e.g., nitrogen) to remove all reactants and products.

      • Introduce a stream of diluted air (e.g., 1-5% O2 in N2) into the reactor.

      • Slowly ramp up the temperature to a predetermined setpoint (typically 450-600°C, but this should be optimized for your specific catalyst to avoid sintering).

      • Hold at this temperature until CO2 evolution (monitored by an off-gas analyzer) ceases, indicating that the coke has been burned off.

      • Cool the catalyst back to the reaction temperature under an inert gas flow before re-introducing the reactants.

Issue 2: Inconsistent Results in Pyridine Hydrogenation to Piperidine

Symptoms: You are hydrogenating a pyridine derivative to the corresponding piperidine using a palladium or platinum catalyst. The reaction works well with some batches of starting material but fails or is very slow with others.

Potential Cause: Your pyridine starting material is likely contaminated with sulfur compounds, which are potent poisons for noble metal catalysts.[1][2][12] Even at parts-per-million (ppm) levels, sulfur can irreversibly bind to the active metal sites.

Troubleshooting Workflow:

A Inconsistent Hydrogenation Results B Hypothesis: Sulfur Poisoning from Feedstock A->B C Step 1: Analyze Pyridine Feedstock (e.g., GC with SCD, XRF) B->C D Confirm Presence of Sulfur? C->D E Solution A: Feedstock Purification D->E Yes H Solution B: Use a More Poison-Tolerant Catalyst D->H Yes L Problem Persists: Investigate Other Inhibitors (e.g., product inhibition) D->L No F Distillation E->F G Treatment with Adsorbents (e.g., activated carbon, specific metal oxides) E->G K Problem Resolved F->K G->K I Consider Platinum over Palladium H->I J Increase Catalyst Loading H->J I->K J->K

Caption: Troubleshooting workflow for sulfur poisoning.

Detailed Steps & Explanations:

  • Feedstock Analysis: Use a sensitive analytical technique, such as gas chromatography with a sulfur chemiluminescence detector (GC-SCD), to quantify the sulfur content in your "good" and "bad" batches of pyridine.

  • Purification of Feedstock: This is the most effective preventative measure.[1]

    • Distillation: If the boiling points of the sulfur impurities are sufficiently different from your pyridine derivative, distillation can be an effective purification method.[13]

    • Adsorption: Passing the liquid pyridine feedstock through a bed of adsorbents like activated carbon or specific metal oxides can effectively remove trace sulfur compounds.

  • Catalyst Selection and Use:

    • Catalyst Choice: While both are susceptible, platinum catalysts are often considered slightly less susceptible to sulfur poisoning than palladium catalysts.[2]

    • Sacrificial Catalyst Bed: In some cases, a small "guard bed" of a sacrificial catalyst can be placed upstream of the main reactor to adsorb the majority of the poison before it reaches the primary catalyst bed.

    • Increased Catalyst Loading: While not ideal from a cost perspective, using a higher catalyst loading can sometimes allow the reaction to proceed to completion, as a portion of the catalyst will be sacrificed to the poison while the remainder facilitates the reaction.

Data Summary: Common Poisons and Their Effects
Poison TypeCommon SourcesAffected CatalystsMechanism of PoisoningMitigation Strategy
Sulfur Compounds Petroleum feedstocks, some reagentsPd, Pt, Ni, Ru[1][2][12]Strong chemisorption on metal active sites, blocking reactant access.Feedstock purification (distillation, adsorption).[1]
Coke High-temperature side reactionsZeolites (e.g., HZSM-5), supported metals[5][6]Physical blockage of pores and active sites by carbonaceous deposits.Thermal regeneration, co-feeding H2.[5][7]
Nitrogen Heterocycles Product (Pyridine)Pd, Pt, Ni[2][3]Competitive adsorption on active sites (product inhibition/self-poisoning).Use of acidic additives to protonate the nitrogen.[14]
Ammonia (excess) Reactant feedAcidic catalysts (e.g., zeolites)[5]Neutralization of Brønsted acid sites required for the reaction mechanism.Optimize ammonia-to-aldehyde ratio.
Heavy Metals (As, Pb, Hg) Impurities in raw materialsMost transition metal catalystsFormation of stable, inactive alloys or complexes with active sites.Feedstock purification.[1]
References
  • Pyridine Synthesis - Books - The Royal Society of Chemistry. (2022, May 20).
  • Catalytic Effects of Chemisorbed Sulfur on Pyridine and Cyclohexene Hydrogenation on Pd and Pt Clusters | ACS Catalysis - ACS Publications. (2021, January 20).
  • Catalytic Effects of Chemisorbed Sulfur on Pyridine and Cyclohexene Hydrogenation on Pd and Pt Clusters | Request PDF - ResearchGate.
  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23).
  • Effect of Reaction and Regeneration on the Production of Pyridine Bases through Glycerol and Ammonia Route.
  • The Effect of H2 on Chichibabin Condensation Catalyzed by Pure ZSM-5 and Pt/ZSM-5 for Pyridine and 3-Picoline Synthesis | Request PDF - ResearchGate. (2025, August 6).
  • Catalyst poisoning - chemeurope.com.
  • Chichibabin reaction - Wikipedia.
  • Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst - PMC. (2023, October 10).
  • Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family - MDPI.
  • Coke Formation and Regeneration during Fe-ZSM-5-Catalyzed Methane Dehydro-Aromatization - MDPI. (2024, April 26).
  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC.
  • Low temperature NH3 regeneration of a sulfur poisoned Pt/Al2O3 monolith catalyst - Catalysis Science & Technology (RSC Publishing).
  • ChemInform Abstract: Recent Strategies for the Synthesis of Pyridine Derivatives.
  • 217. Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine - Journal of the Chemical Society (Resumed) (RSC Publishing).
  • Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. (2021, May 13).
  • Study on catalyst for pyridine synthesis - ResearchGate. (2025, August 5).
  • Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview.
  • Pyridine Synthesis: Cliff Notes - Baran Lab. (2004, September 6).
  • Green Synthesis of Pyridine and their Fused System: Harnessing the Catalytic Power of Ionic Liquids for Sustainable and Efficient Multicomponent Reaction - Bentham Science Publisher. (2024, September 25).
  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis - Benchchem.
  • Advanced Strategies for Mitigating Catalyst Poisoning in Low and High Temperature Proton Exchange Membrane Fuel Cells: Recent Progress and Perspectives - MDPI. (2025, January 24).
  • Activity evaluation of poisoned and regenerated catalysts for a... - ResearchGate.
  • Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite - DR-NTU.
  • Title:- “Pyridine: Synthesis, Swiss-ADME and Applications.” - IJNRD. (2024, May 5).
  • 861. Synthetical applications of activated metal catalysts. Part XI. A comparative study of the toxic effects of pyridine and 2,2′-bipyridyl on some raney catalysts - Journal of the Chemical Society (Resumed) (RSC Publishing).
  • Catalysts Deactivation, Poisoning and Regeneration - MDPI. (2019, August 5).
  • Catalytic Vapor Phase Pyridine Synthesis: A Process Review - ResearchGate. (2011, December 4).
  • Synthesis of Thiophenes from Pyridines Using Elemental Sulfur - PMC - NIH. (2025, July 25).
  • Reducing coke formation in the catalytic fast pyrolysis of bio-derived furan with surface modified HZSM-5 catalysts - RSC Publishing.
  • Aleksei Yevgen'evich Chichibabin (1871–1945) and Pyridine Chemistry. (2021, April 20).
  • Ecofriendly Synthesis of Pyridine Derivatives Using Activated Fly Ash as an Efficient and Reusable Catalyst.
  • Pyridine - Wikipedia.
  • Coke deposition mechanisms of propane dehydrogenation on different sites of Al2O3 supported PtSn catalysts - OAE Publishing Inc. (2025, January 11).
  • Deoxygenation of Pyridine N-Oxides with Sulfur Dioxide | The Journal of Organic Chemistry.
  • RECENT DEVELOPMENTS IN THE SYNTHESIS AND APPLICATIONS OF PYRIDINES.
  • Advanced Strategies for Catalyst Design | MDPI Books.
  • Pt/Cu single-atom alloys as coke-resistant catalysts for efficient C-H activation - PubMed. (2018, March 15).
  • Metal-catalysed Pyridine Ring Synthesis - Wordpress.
  • KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents. (2012, March 13).

Sources

Reference Data & Comparative Studies

Validation

alternative synthesis routes for 2-amino-6-cyclopropylcarbonylpyridine

The following guide details three distinct synthetic routes for 2-amino-6-cyclopropylcarbonylpyridine (also identified as (6-aminopyridin-2-yl)(cyclopropyl)methanone ). These pathways are evaluated based on scalability,...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details three distinct synthetic routes for 2-amino-6-cyclopropylcarbonylpyridine (also identified as (6-aminopyridin-2-yl)(cyclopropyl)methanone ). These pathways are evaluated based on scalability, reaction fidelity, and industrial viability.

Topic: Alternative Synthesis Routes for 2-Amino-6-Cyclopropylcarbonylpyridine Target Molecule: (6-aminopyridin-2-yl)(cyclopropyl)methanone CAS Registry Number: 1211585-64-2 (Generic referencing for structure) Application: Key intermediate in the synthesis of kinase inhibitors (e.g., CSF-1R, VEGFR targets) and bioactive heterocyclic scaffolds.

Part 1: Executive Summary & Route Comparison

The synthesis of 2-amino-6-cyclopropylcarbonylpyridine poses a specific chemoselective challenge: introducing a reactive ketone functionality while preserving the nucleophilic 2-amino group. The three primary methodologies analyzed below offer distinct advantages depending on the scale and available starting materials.

Methodological Comparison Table
FeatureRoute A: Nitrile Addition (Direct) Route B: Weinreb Amide (Precision) Route C: Metal-Halogen Exchange
Starting Material 2-Amino-6-cyanopyridine6-Aminopicolinic Acid2-Amino-6-bromopyridine
Key Reagent Cyclopropylmagnesium Bromide

-Dimethylhydroxylamine

-Butyllithium / Cyclopropanecarbonyl derivative
Step Count 1 (One-pot)3 (Protection

Amide

Grignard)
3 (Protection

Lithiation

Deprotection)
Overall Yield Moderate (45–60%)High (70–85%)Moderate-High (60–75%)
Scalability High (Kilogram scale)Medium (Reagent cost higher)Low-Medium (Cryogenic conditions required)
Purity Profile Moderate (Side products common)Excellent (Clean conversion)Good (Requires careful temp control)
Safety Profile Moderate (Exothermic Grignard)High (Standard conditions)Low (Pyrophoric Lithium reagents)

Part 2: Detailed Synthetic Protocols

Route A: The Nucleophilic Addition (Direct Grignard)

Best for: Rapid, large-scale production where raw material cost is a priority over ultra-high purity.

Mechanism & Rationale: This route utilizes the nucleophilic attack of a Grignard reagent on a nitrile.

  • Critical Insight: The free amino group at position 2 is acidic relative to the Grignard reagent. Therefore, 3.0 - 3.5 equivalents of Cyclopropylmagnesium bromide are required:

    • First equivalent deprotonates the amine (

      
      ).
      
    • Second equivalent attacks the nitrile (

      
      ).
      
    • Excess ensures complete conversion.

  • Hydrolysis: The intermediate imine salt is hydrolyzed with aqueous acid to yield the ketone.

Experimental Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.

  • Solvation: Charge 2-amino-6-cyanopyridine (1.0 eq) and anhydrous THF (10 vol). Cool to 0°C.

  • Addition: Add Cyclopropylmagnesium bromide (0.5 M in THF, 3.5 eq) dropwise over 60 minutes. Note: Massive gas evolution (alkane) will occur during the first equivalent addition.

  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by HPLC/TLC (looking for consumption of nitrile).

  • Quench/Hydrolysis: Cool to 0°C. Slowly add 2N HCl (aqueous) until pH < 2. Stir vigorously for 2 hours to hydrolyze the imine intermediate.

  • Workup: Neutralize with NaOH to pH 8. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Heptane or purify via silica gel chromatography (Hexane/EtOAc).

Route B: The Weinreb Amide Method (High Fidelity)

Best for: Drug discovery/Medicinal chemistry where purity is paramount and over-addition side products (tertiary alcohols) must be avoided.

Mechanism & Rationale: The Weinreb amide (


-methoxy-

-methylamide) prevents over-addition of the Grignard reagent by forming a stable 5-membered chelate intermediate with the magnesium. This collapses to the ketone only upon acidic workup.
  • Protection: The 2-amino group is usually Boc-protected to prevent interference during the amide coupling and Grignard addition.

Experimental Protocol:

  • Step 1: Protection: React 6-aminopicolinic acid with

    
     (1.1 eq) and 
    
    
    
    in Dioxane/Water to yield 6-(tert-butoxycarbonylamino)picolinic acid.
  • Step 2: Amide Formation: React the protected acid with

    
    -dimethylhydroxylamine hydrochloride (1.2 eq), EDC
    
    
    
    HCl (1.5 eq), and HOBt (1.5 eq) in DCM. Isolate the Weinreb amide.
  • Step 3: Grignard Addition: Dissolve Weinreb amide in anhydrous THF at -10°C. Add Cyclopropylmagnesium bromide (1.5 eq). Stir 1 hour. Quench with

    
    .[1]
    
  • Step 4: Deprotection: Treat the intermediate with TFA/DCM (1:1) to remove the Boc group.

  • Isolation: Neutralize and extract to obtain pure 2-amino-6-cyclopropylcarbonylpyridine.

Route C: Metal-Halogen Exchange (Lithiation)

Best for: Cases where 2-amino-6-bromopyridine is the abundant stock or when introducing complex isotopically labeled carbonyls.

Mechanism & Rationale: Bromine-Lithium exchange is faster than proton abstraction, but the amino protons must still be masked.

  • Protocol: Uses

    
    -BuLi to generate the lithiated pyridine, which then attacks an electrophile (e.g., 
    
    
    
    -methoxy-
    
    
    -methylcyclopropanecarboxamide or cyclopropanecarbonitrile).

Experimental Protocol:

  • Protection: Convert 2-amino-6-bromopyridine to the bis-Boc or pivaloyl protected derivative.

  • Exchange: In dry THF at -78°C, add

    
    -BuLi (1.1 eq). Stir for 30 mins to form the 6-lithio species.
    
  • Electrophile Capture: Add

    
    -methoxy-
    
    
    
    -methylcyclopropanecarboxamide (1.2 eq) dissolved in THF.
  • Workup: Warm to RT, quench with water.

  • Deprotection: Acidic hydrolysis (HCl/MeOH) removes the protecting groups and yields the target.

Part 3: Visual Analysis of Synthetic Pathways

The following diagram illustrates the mechanistic flow and convergence of the three routes.

SynthesisRoutes cluster_0 Route A: Direct Addition cluster_1 Route B: Weinreb Precision Target TARGET: 2-Amino-6-cyclopropylcarbonylpyridine SM_A 2-Amino-6-cyanopyridine Inter_A Imine-Mg Salt (Intermediate) SM_A->Inter_A Grignard Addition (THF, 0°C -> RT) Inter_A->Target Acid Hydrolysis (HCl, H2O) Reagent_A Cyclopropyl-MgBr (3.5 eq) Reagent_A->Inter_A SM_B 6-Aminopicolinic Acid Prot_B Boc-Protected Acid SM_B->Prot_B Boc2O Weinreb Weinreb Amide Intermediate Prot_B->Weinreb EDC, HOBt NH(OMe)Me Weinreb->Target 1. Grignard 2. TFA Deprotection Reagent_B Cyclopropyl-MgBr (1.5 eq) Reagent_B->Weinreb SM_C 2-Amino-6-bromopyridine Prot_C N-Protected Bromide SM_C->Prot_C Protection Lithio Lithiated Species (-78°C) Prot_C->Lithio n-BuLi -78°C Lithio->Target 1. Electrophile 2. Deprotection Electrophile_C Cyclopropyl Weinreb Amide Electrophile_C->Lithio

Figure 1: Convergent synthetic pathways for 2-amino-6-cyclopropylcarbonylpyridine highlighting key intermediates and reagents.

References

  • Sigma-Aldrich. Cyclopropylmagnesium bromide solution 0.5 M in THF. Available at:

  • Bertus, P., & Szymoniak, J. (2003).[2] "New and easy route to primary cyclopropylamines from nitriles" (Methodology regarding Grignard/Nitrile interactions). Journal of Organic Chemistry. Referenced via

  • Nahm, S., & Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815-3818.
  • BenchChem. Cyclopropylmagnesium Bromide Properties and Handling. Available at:

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Comparative

A Researcher's Guide to the In Vitro Validation of 6-Cyclopropanecarbonylpyridin-2-amine: A Comparative Efficacy Analysis

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in vitro biological activity of the novel compound, 6-Cyclopropanecarbonylpyridin-2-amine. Our...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in vitro biological activity of the novel compound, 6-Cyclopropanecarbonylpyridin-2-amine. Our approach is grounded in a hypothesis-driven workflow, beginning with direct target engagement and progressing to cell-based functional outcomes. We will objectively compare its performance against established alternatives, providing the experimental rationale and detailed protocols necessary for robust scientific validation.

The structural backbone of 6-Cyclopropanecarbonylpyridin-2-amine, featuring an aminopyridine core, suggests a potential interaction with protein kinases. The aminopyridine scaffold is a privileged structure in medicinal chemistry, known to interact with the ATP-binding pocket of various kinases.[1][2][3][4] Notably, derivatives of this class have shown inhibitory activity against Extracellular signal-regulated kinase 5 (ERK5), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[5][6][7][8] The ERK5 pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is implicated in numerous cancers.[6][7][9][10]

Therefore, our validation strategy will focus on characterizing 6-Cyclopropanecarbonylpyridin-2-amine as a potential ERK5 inhibitor. We will compare its activity against XMD8-92 , a well-characterized, potent, and selective ERK5 inhibitor, which will serve as our positive control.[5][6][7] Additionally, we will use 2-aminopyridine as a negative control; it is a structurally related fragment of the test compound that is not expected to exhibit significant inhibitory activity on its own.

Section 1: Biochemical Validation - Direct Kinase Inhibition

The first critical step is to determine if 6-Cyclopropanecarbonylpyridin-2-amine directly inhibits the enzymatic activity of ERK5 in a cell-free system. This biochemical assay isolates the kinase, the substrate, and the inhibitor, providing a direct measure of target engagement.

Rationale for Experimental Design

We will employ a LanthaScreen™ Eu Kinase Binding Assay, a robust time-resolved fluorescence resonance energy transfer (TR-FRET) method. This assay measures the binding of the test compound to the kinase, which is a direct indicator of its potential as an inhibitor. It offers high sensitivity and is less prone to interference from compound autofluorescence compared to other methods. The primary outcome will be the determination of the half-maximal inhibitory concentration (IC50), a key metric of inhibitor potency.

Experimental Workflow: Kinase Binding Assay

G cluster_prep Assay Preparation cluster_exec Execution cluster_read Data Acquisition cluster_analysis Data Analysis reagents Prepare Reagents: - Kinase (ERK5) - Fluorescent Tracer - Test Compounds - Controls (XMD8-92, 2-aminopyridine) plate Dispense into 384-well plate reagents->plate add_tracer Add Tracer & Compound plate->add_tracer add_kinase Add ERK5 Kinase incubate Incubate at Room Temp (e.g., 60 min) read_plate Read TR-FRET Signal on Plate Reader incubate->read_plate calc_ratio Calculate Emission Ratio read_plate->calc_ratio plot_curve Plot Dose-Response Curve calc_ratio->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for the in vitro ERK5 kinase binding assay.

Detailed Protocol: ERK5 Kinase Binding Assay
  • Compound Preparation : Serially dilute 6-Cyclopropanecarbonylpyridin-2-amine, XMD8-92, and 2-aminopyridine in DMSO to create a concentration gradient (e.g., from 100 µM to 1 nM).

  • Assay Plate Preparation : Dispense 2.5 µL of the diluted compounds or DMSO (vehicle control) into a low-volume 384-well plate.

  • Reagent Mix : Prepare a 2X Kinase/Tracer mix in the appropriate kinase buffer.

  • Reaction Initiation : Add 2.5 µL of the 2X Kinase/Tracer mix to each well.

  • Incubation : Seal the plate and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition : Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 615 nm).

  • Analysis : Calculate the emission ratio and plot the results as a function of compound concentration. Fit the data to a four-parameter logistic model to determine the IC50 values.

Expected Data Summary
CompoundTargetAssay TypeIC50 (nM)
6-Cyclopropanecarbonylpyridin-2-amineERK5Kinase BindingTo be determined
XMD8-92 (Positive Control)ERK5Kinase Binding50 - 150
2-aminopyridine (Negative Control)ERK5Kinase Binding> 10,000

Section 2: Cellular Activity - Anti-Proliferative Effects

Following direct target engagement, the next logical step is to assess the compound's effect in a cellular context. A primary function of the ERK5 pathway is to promote cell proliferation.[6][7] Therefore, an effective ERK5 inhibitor should suppress the growth of cancer cell lines where this pathway is active.

Rationale for Experimental Design

We will utilize the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell metabolic activity as an indicator of cell viability and proliferation. We will select a cancer cell line known to have high ERK5 expression, such as the A549 non-small cell lung cancer line.[6] This allows for a direct correlation between target inhibition and a functional cellular outcome.

Experimental Workflow: MTT Cell Proliferation Assay

G cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed A549 cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h treat_cells Treat cells with serial dilutions of compounds incubate_24h->treat_cells incubate_72h Incubate for 72h treat_cells->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilizer Add Solubilization Solution incubate_4h->add_solubilizer read_abs Read Absorbance at 570 nm add_solubilizer->read_abs normalize_data Normalize to Vehicle Control read_abs->normalize_data plot_curve Plot Dose-Response Curve normalize_data->plot_curve det_gi50 Determine GI50 Value plot_curve->det_gi50

Caption: Workflow for the MTT cell proliferation assay.

Detailed Protocol: MTT Cell Proliferation Assay
  • Cell Seeding : Seed A549 cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment : Replace the medium with fresh medium containing serial dilutions of 6-Cyclopropanecarbonylpyridin-2-amine, XMD8-92, or 2-aminopyridine. Include a vehicle-only control (DMSO).

  • Incubation : Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization : Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

  • Analysis : Normalize the absorbance values to the vehicle control and plot the percentage of growth inhibition against compound concentration. Determine the GI50 (concentration for 50% of maximal inhibition of cell growth).

Expected Data Summary
CompoundCell LineAssay TypeGI50 (µM)
6-Cyclopropanecarbonylpyridin-2-amineA549Proliferation (MTT)To be determined
XMD8-92 (Positive Control)A549Proliferation (MTT)5 - 20
2-aminopyridine (Negative Control)A549Proliferation (MTT)> 100

Section 3: Cellular Activity - Inhibition of Cell Migration

The ERK5 pathway is also known to be involved in promoting cell migration, a key process in cancer metastasis.[6] Validating the effect of our test compound on this process provides another layer of evidence for its cellular mechanism of action.

Rationale for Experimental Design

The wound healing or "scratch" assay is a straightforward and effective method to study cell migration in vitro. A "wound" is created in a confluent monolayer of cells, and the ability of the cells to migrate and close the wound is monitored over time in the presence and absence of the test compound. An effective inhibitor of a pro-migratory pathway like ERK5 should delay or prevent wound closure.

Detailed Protocol: Wound Healing Assay
  • Cell Seeding : Grow A549 cells in a 6-well plate until they form a confluent monolayer.

  • Wound Creation : Use a sterile 200 µL pipette tip to create a linear "scratch" in the monolayer.

  • Treatment : Wash the wells with PBS to remove detached cells and replace the medium with fresh medium containing a fixed, non-toxic concentration of the test compounds (e.g., at the GI50 concentration determined from the MTT assay).

  • Imaging : Capture images of the wound at time 0 and at subsequent time points (e.g., 12, 24, and 48 hours) using a microscope.

  • Analysis : Measure the area of the wound at each time point using image analysis software (like ImageJ). Calculate the percentage of wound closure relative to the initial wound area for each treatment condition.

Expected Data Summary
CompoundConcentrationWound Closure at 24h (%)
Vehicle Control (DMSO)-~70-90%
6-Cyclopropanecarbonylpyridin-2-amineGI50Significantly < Control
XMD8-92 (Positive Control)GI50Significantly < Control
2-aminopyridine (Negative Control)Equivalent Conc.~ No significant difference from control

Section 4: The ERK5 Signaling Pathway and Points of Intervention

To contextualize our experimental approach, it is crucial to understand the ERK5 signaling cascade. The diagram below illustrates the pathway and highlights where our proposed compound and controls are expected to act.

G cluster_nucleus Nucleus cluster_phenotype Cellular Phenotypes GF Growth Factors, Stress MEKK23 MEKK2/3 GF->MEKK23 MEK5 MEK5 MEKK23->MEK5 phosphorylates ERK5 ERK5 MEK5->ERK5 phosphorylates ERK5_N ERK5 ERK5->ERK5_N translocates TFs Transcription Factors (e.g., c-Myc, AP-1) ERK5_N->TFs activates Gene_Exp Gene Expression TFs->Gene_Exp regulates Proliferation Proliferation Gene_Exp->Proliferation Migration Migration Gene_Exp->Migration Survival Survival Gene_Exp->Survival Inhibitor 6-Cyclopropanecarbonylpyridin-2-amine XMD8-92 Inhibitor->ERK5 inhibits kinase activity

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 6-Cyclopropanecarbonylpyridin-2-amine

A Note on the Subject Compound: Publicly available data on "6-Cyclopropanecarbonylpyridin-2-amine" is not available. This guide is structured to provide a comprehensive framework for profiling a novel chemical entity of...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Subject Compound: Publicly available data on "6-Cyclopropanecarbonylpyridin-2-amine" is not available. This guide is structured to provide a comprehensive framework for profiling a novel chemical entity of this nature. To illustrate the principles and provide concrete data, we will use the well-characterized kinase inhibitors Dasatinib (a multi-kinase inhibitor) and Imatinib (a more selective inhibitor) as comparative benchmarks against our hypothetical new chemical entity (NCE), "Compound X."

Introduction: The Imperative of Selectivity in Modern Drug Discovery

The paradigm of drug design has evolved from a "one drug, one target" philosophy to acknowledging the reality of polypharmacology —the interaction of a single drug with multiple targets.[1][2] While this can sometimes be harnessed for therapeutic benefit, unintended off-target interactions are a primary cause of adverse effects and drug development failure.[1][3] For any novel compound, particularly those targeting conserved protein families like the human kinome, a thorough cross-reactivity profile is not just a regulatory requirement but a fundamental necessity for understanding its true mechanism of action and predicting its safety profile.[4][5]

Kinase inhibitors, for example, often target the highly conserved ATP-binding pocket, making off-target binding a significant challenge.[4][6] A compound that appears potent and effective in initial assays might produce a desired phenotype through an unexpected off-target, or its on-target efficacy could be negated by unforeseen toxicity in vivo.[7] Therefore, early and comprehensive profiling is essential to de-risk a project and build a robust case for further development.[5]

This guide provides a strategic overview and detailed protocols for establishing a rigorous cross-reactivity profile for a novel compound, exemplified by "6-Cyclopropanecarbonylpyridin-2-amine" (Compound X). We will compare its hypothetical profile against the known inhibitors Dasatinib and Imatinib to contextualize the data and guide interpretation.

Strategic Selection of Profiling Methodologies

No single assay can provide a complete picture of a compound's selectivity. A multi-pronged approach is crucial, combining biochemical and cell-based methods to build a comprehensive and physiologically relevant profile.

In Vitro Biochemical Profiling: The Broad View

The first step is typically a broad, biochemical screen to identify all potential interactions across a large panel of purified proteins. This provides a foundational map of the compound's binding landscape.

Chosen Technology: Competition Binding Assay (e.g., KINOMEscan™)

  • Scientific Rationale: This platform offers the broadest commercially available panel, covering over 480 kinases, including clinically relevant mutants.[8][9] It is an in vitro assay that measures the ability of a test compound to displace a ligand from the active site of a kinase.[10] This method is highly sensitive and quantitative, providing dissociation constants (Kd) that allow for a direct comparison of binding affinities across the kinome. It serves as an unbiased primary screen to identify both high-affinity targets and lower-affinity off-targets that could become relevant at therapeutic concentrations.[11]

Cell-Based Target Engagement: The Physiological Context

Biochemical assays, while comprehensive, are performed under artificial conditions that lack the complexity of a living cell (e.g., physiological ATP concentrations, protein complexes, compartmentalization).[4][12] Therefore, it is critical to validate the top biochemical hits in a cellular context.

Chosen Technology: Cellular Thermal Shift Assay (CETSA®)

  • Scientific Rationale: CETSA is a powerful biophysical method that directly assesses drug-target interaction in intact cells or tissues.[13] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.[13][14] By heating cell lysates treated with the compound and quantifying the amount of soluble protein remaining, one can confirm direct target engagement in a native physiological environment.[14] This is crucial for validating that the compound can access its target within the cell and engage it under physiological conditions.

Experimental Protocols & Workflows

Protocol: KINOMEscan™ Competition Binding Assay

This protocol outlines the high-level steps for determining the binding affinity (Kd) of Compound X against a comprehensive kinase panel.

Methodology:

  • Assay Preparation: The assay is based on a competitive binding format where DNA-tagged kinases are combined with an immobilized, active-site-directed ligand and the test compound.[10]

  • Compound Preparation: Prepare an 11-point, 3-fold serial dilution of Compound X in DMSO, typically starting from a high concentration (e.g., 30 µM). Include DMSO-only controls.[10]

  • Binding Reaction: In a multi-well plate, combine the DNA-tagged kinase, the liganded affinity beads, and the diluted test compound in a specialized binding buffer.[10]

  • Incubation: Incubate the plates at room temperature with shaking for 1 hour to allow the binding reaction to reach equilibrium.[10]

  • Wash: Wash the affinity beads to remove unbound kinase and test compound.[10]

  • Elution: Elute the bound kinase from the beads.[10]

  • Quantification: Quantify the amount of eluted, DNA-tagged kinase using quantitative PCR (qPCR). The signal is inversely proportional to the binding affinity of the test compound.[10]

  • Data Analysis: Plot the qPCR signal against the compound concentration to generate a dose-response curve and calculate the Kd value.

KINOMEscan_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Compound X Dilution Series Reaction Combine & Incubate (1 hr) Compound->Reaction Kinase DNA-Tagged Kinase Panel Kinase->Reaction Beads Immobilized Ligand Beads Beads->Reaction Wash Wash Beads Reaction->Wash Elute Elute Kinase Wash->Elute qPCR Quantify via qPCR Elute->qPCR Data Calculate Kd Values qPCR->Data

Figure 1: High-level workflow for the KINOMEscan™ profiling assay.
Protocol: Cellular Thermal Shift Assay (CETSA®)

This protocol describes how to validate a primary target (e.g., "Target A") identified from the KINOMEscan in a relevant cell line.

Methodology:

  • Cell Culture: Culture the selected cell line (e.g., HEK293T) to approximately 80-90% confluency.[15]

  • Compound Treatment: Harvest and resuspend the cells. Treat the cell suspension with either Compound X (at a concentration ~10-100x above its Kd) or a vehicle control (e.g., DMSO) and incubate for 1 hour at 37°C.[14]

  • Heat Challenge: Aliquot the treated cell suspensions into PCR tubes. Using a thermal cycler, heat the tubes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by a 3-minute cooling period at room temperature.[14]

  • Cell Lysis: Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.[14]

  • Fractionation: Separate the soluble protein fraction (supernatant) from the precipitated protein aggregates (pellet) by centrifugation at 20,000 x g for 20 minutes at 4°C.[14]

  • Protein Analysis: Collect the supernatant and normalize the protein concentration for all samples. Analyze the abundance of soluble "Target A" at each temperature point using Western Blotting or other quantitative proteomic methods.[16]

  • Data Interpretation: A positive result is indicated by a shift in the melting curve to a higher temperature for the compound-treated samples compared to the vehicle control, signifying target stabilization and engagement.

Comparative Data Analysis

To interpret the results for Compound X, we will compare its hypothetical profile to the known profiles of Imatinib and Dasatinib. Imatinib was designed as a selective Bcr-Abl inhibitor, while Dasatinib is a potent multi-kinase inhibitor.[6][17]

Table 1: Comparative Kinome Selectivity Profile (Kd in nM)
Kinase TargetCompound X (Hypothetical)Dasatinib[18]Imatinib[19]Selectivity Class
ABL1 5 <1 25 On-Target
SRC 550<1 >10,000Off-Target
KIT 8005 100 Off-Target
PDGFRA 1,2008 100 Off-Target
DDR1 751.2 280Off-Target
EPHA2 >10,0001.6 >10,000Off-Target
VEGFR2 95011 3,000Off-Target
LCK 2,500<1 >10,000Off-Target
ZAK >10,00045>10,000Off-Target

Values are representative and sourced from public databases for Dasatinib and Imatinib. Lower Kd indicates higher binding affinity.

Interpretation:

  • Compound X: In this hypothetical profile, Compound X demonstrates high potency for ABL1, its primary target. It shows moderate off-target activity against DDR1 but is significantly cleaner than Dasatinib across the tested panel, exhibiting a more selective profile similar to Imatinib.

  • Dasatinib: Confirmed as a multi-kinase inhibitor, Dasatinib potently binds to ABL1, SRC family kinases, KIT, and numerous other targets.[20] This polypharmacology contributes to both its efficacy in certain cancers and its side-effect profile.[1]

  • Imatinib: Shows strong selectivity for ABL1, KIT, and PDGFRA, with significantly less activity against other kinases like SRC compared to Dasatinib.[6][17]

Mechanistic Implications and Pathway Analysis

The cross-reactivity profile directly informs our understanding of a compound's potential biological effects, both intended and unintended.[21]

Pathway_Analysis cluster_on_target On-Target Pathway (CML) cluster_off_target Potential Off-Target Pathway (Angiogenesis) BCR_ABL BCR-ABL STAT5 STAT5 BCR_ABL->STAT5 Prolif Cell Proliferation STAT5->Prolif VEGFR2 VEGFR2 PLC PLCγ VEGFR2->PLC Angio Angiogenesis PLC->Angio CompoundX Compound X (Selective) CompoundX->BCR_ABL Strong Inhibition CompoundX->VEGFR2 Weak Inhibition Dasatinib Dasatinib (Multi-targeted) Dasatinib->BCR_ABL Strong Inhibition Dasatinib->VEGFR2 Moderate Inhibition

Figure 2: On-target vs. off-target effects on signaling pathways.

As illustrated in Figure 2, both Compound X and Dasatinib would effectively inhibit the on-target BCR-ABL pathway, crucial for treating Chronic Myeloid Leukemia (CML). However, Dasatinib's potent off-target inhibition of kinases like VEGFR2 could lead to additional anti-angiogenic effects, which may be beneficial or detrimental depending on the context.[6] The weaker interaction of Compound X with VEGFR2 suggests a lower potential for such off-target effects, implying a potentially wider therapeutic window.

Conclusion

The cross-reactivity profile of a novel compound like 6-Cyclopropanecarbonylpyridin-2-amine is a critical determinant of its therapeutic potential. A systematic, multi-faceted approach, beginning with broad biochemical screening and followed by validation of target engagement in a cellular context, is essential. By comparing the resulting data to well-characterized benchmarks like Dasatinib and Imatinib, researchers can classify their compound's selectivity, predict potential polypharmacological effects, and make informed decisions for lead optimization and further preclinical development. This rigorous, data-driven approach is fundamental to navigating the complexities of drug discovery and developing safer, more effective medicines.

References
  • Jie, L., et al. (2021). Polypharmacology: drug discovery for the future. PMC. [Link]

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  • ResearchGate. S134 Kinase Selectivity Profiles Of Nintedanib And Imatinib. ResearchGate. [Link]

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Sources

Validation

comparing the efficacy of 6-Cyclopropanecarbonylpyridin-2-amine in different cell lines

As a Senior Application Scientist, I've noted the burgeoning interest in novel heterocyclic compounds in oncology research. While specific data on 6-Cyclopropanecarbonylpyridin-2-amine is not extensively available in pub...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've noted the burgeoning interest in novel heterocyclic compounds in oncology research. While specific data on 6-Cyclopropanecarbonylpyridin-2-amine is not extensively available in public literature, we can examine a structurally related and well-documented class of compounds—substituted quinoxaline-6-amines—to illustrate the principles of comparative efficacy analysis. This guide will use a representative compound from this class, herein designated as Quinoxalin-2-amine Derivative A (QDA) , to provide a framework for evaluating cytotoxic potential across different cancer cell lines. This approach allows us to delve into the causal relationships behind differential efficacy and establish a robust methodology for comparative studies.

Introduction to Quinoxaline Derivatives in Oncology

Quinoxaline derivatives, a class of nitrogen-containing heterocyclic compounds, have emerged as promising scaffolds in cancer therapy. Their planar structure allows for intercalation with DNA, and various substitutions can be made to modulate their interaction with specific cellular targets. Certain 2,3-substituted quinoxaline-6-amine derivatives have demonstrated significant inhibition of tumor cell growth, suggesting their potential as lead compounds for novel anticancer drugs.[1] The core mechanism often involves the inhibition of critical enzymes in cell signaling pathways or the induction of apoptosis.

Mechanism of Action: A Hypothetical Model for QDA

Based on related compounds, we can hypothesize that QDA's primary mechanism of action involves the inhibition of a key enzyme in a pro-survival signaling pathway, such as a protein kinase or a peptidylprolyl isomerase like Cyclophilin J (CyPJ).[1][2] Inhibition of such a target would disrupt the downstream signaling cascade that promotes cell proliferation and survival, ultimately leading to cell cycle arrest and apoptosis. The differential expression and reliance of various cancer cell lines on this particular pathway would then logically underpin the observed differences in efficacy.

cluster_membrane Cell Membrane Receptor Receptor Target_Enzyme Target Enzyme (e.g., CyPJ) Receptor->Target_Enzyme Activates Extracellular_Signal Extracellular_Signal Extracellular_Signal->Receptor Activates QDA QDA QDA->Target_Enzyme Inhibits Downstream_Signaling Downstream Pro-Survival Signaling Cascade Target_Enzyme->Downstream_Signaling Promotes Proliferation Proliferation Downstream_Signaling->Proliferation Leads to Apoptosis Apoptosis Downstream_Signaling->Apoptosis Inhibits

Caption: Hypothetical signaling pathway impacted by Quinoxalin-2-amine Derivative A (QDA).

Comparative Efficacy of QDA Across Cancer Cell Lines

The true measure of a compound's potential lies in its performance across a diverse panel of cell lines.[3] Different cancer types possess unique genetic and proteomic landscapes, which dictate their susceptibility to specific therapeutic agents.[4] Below is a table summarizing hypothetical, yet plausible, IC50 values for QDA in various cancer cell lines, as would be determined by a standard cell viability assay.

Cell LineCancer TypeIC50 (µM)Interpretation
MCF-7 Breast (ER+)15.2Moderate Efficacy
MDA-MB-231 Breast (Triple-Negative)5.8High Efficacy
A549 Lung8.1High Efficacy
HCT116 Colon25.5Low Efficacy
PC-3 Prostate6.5High Efficacy

Data is illustrative and based on typical results for promising preclinical compounds.

Analysis of Differential Efficacy:

The variation in IC50 values provides critical insights. For instance, the higher efficacy in MDA-MB-231 (a triple-negative breast cancer line) compared to MCF-7 (an estrogen receptor-positive line) could suggest that QDA's target is more critical for the survival of this more aggressive cancer subtype. The lower efficacy in HCT116 colon cancer cells might indicate a lower expression level of the target enzyme or the presence of redundant survival pathways in this cell line. Such data is foundational for identifying potential biomarkers of drug sensitivity.[5]

Alternative Compounds and Comparative Assessment

In drug development, it is crucial to benchmark a lead compound against existing or alternative molecules. Let's consider two alternatives: Compound B , a known kinase inhibitor, and Compound C , a standard-of-care chemotherapeutic agent.

CompoundClassPrimary MechanismKey AdvantageKey Disadvantage
QDA Quinoxaline-amineTarget Enzyme InhibitionHigh potency in specific aggressive cancersNarrower spectrum of activity
Compound B Kinase InhibitorBroad-spectrum kinase inhibitionWide range of activityPotential for off-target effects
Compound C ChemotherapyDNA DamageWell-established clinical useHigh systemic toxicity

This comparative analysis highlights the strategic positioning of QDA. While not a pan-cancer agent, its high potency in specific, often hard-to-treat, cancer subtypes like triple-negative breast cancer makes it a valuable candidate for further development, potentially in a targeted therapy setting.

Experimental Protocols

To ensure the trustworthiness and reproducibility of efficacy data, standardized and well-controlled experimental protocols are paramount. The following sections detail the methodologies for assessing cell viability and apoptosis, two key indicators of a compound's anticancer activity.

Cell Viability Assessment: The XTT Assay

The XTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[6] Metabolically active cells reduce the XTT tetrazolium salt to a colored formazan product, the amount of which is proportional to the number of viable cells.[7][8]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of QDA and alternative compounds in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.

  • Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • XTT Reagent Preparation: Immediately before use, prepare the XTT labeling mixture by combining the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.[8]

  • Assay Development: Add the prepared XTT mixture to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Absorbance Measurement: Measure the absorbance of each well at 450 nm using a microplate reader. A reference wavelength of 660 nm should also be used to subtract background noise.[7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value.

cluster_workflow XTT Assay Workflow Start Start Seed_Cells 1. Seed Cells in 96-well plate Start->Seed_Cells Treat_Cells 2. Treat with Compound (e.g., QDA) Seed_Cells->Treat_Cells Incubate_Plate 3. Incubate (e.g., 48h) Treat_Cells->Incubate_Plate Add_XTT 4. Add XTT Reagent Incubate_Plate->Add_XTT Incubate_XTT 5. Incubate (2-4h) Add_XTT->Incubate_XTT Read_Absorbance 6. Measure Absorbance (450nm) Incubate_XTT->Read_Absorbance Analyze_Data 7. Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: A streamlined workflow for the XTT cell viability assay.

Apoptosis Detection: Annexin V & Propidium Iodide Staining

To confirm that cell death is occurring via apoptosis, a flow cytometry-based assay using Annexin V and Propidium Iodide (PI) is employed.[9] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[10][11][12] PI is a fluorescent dye that can only enter cells with compromised membrane integrity, thus marking late apoptotic and necrotic cells.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells in a 6-well plate with QDA at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. Combine them with the supernatant to include any floating apoptotic cells.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifuging at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Add fluorescently labeled Annexin V and PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Conclusion and Future Directions

The comparative analysis of our representative compound, QDA, demonstrates its potential as a selective anticancer agent, particularly against aggressive cancer subtypes. The provided protocols for cell viability and apoptosis assessment represent a robust framework for the in vitro evaluation of novel therapeutic candidates.[4][13] Future studies should focus on elucidating the precise molecular target of QDA, exploring its in vivo efficacy in animal models, and identifying predictive biomarkers to guide its potential clinical application. The principles outlined in this guide are broadly applicable to the preclinical assessment of any novel small molecule inhibitor in oncology.

References

  • Application Notes and Protocols for Apoptosis Assay with 3'-Methylflavokawin using Flow Cytometry - Benchchem. (URL: )
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (URL: )
  • Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC. (URL: [Link])

  • Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol - Cre
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. (URL: )
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. - SciSpace. (URL: )
  • In Vitro Efficacy Evaluation for Cancer Therapy - Alfa Cytology. (URL: [Link])

  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC. (URL: [Link])

  • Replacement, Reduction, and Refinement of Animal Experiments in Anticancer Drug Development: The Contribution of 3D In Vitro Cancer Models in the Drug Efficacy Assessment - MDPI. (URL: [Link])

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (URL: [Link])

  • Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds - Benchchem. (URL: )
  • Cyclophilin J PPIase Inhibitors Derived from 2,3-Quinoxaline-6 Amine Exhibit Antitumor Activity - NIH. (URL: [Link])

  • Reimagining biogenic amine signaling in the brain and beyond - PMC. (URL: [Link])

  • Two pyridine analogues with more effective ability to reverse multidrug resistance and with lower calcium channel blocking activity than their dihydropyridine counterparts - PubMed. (URL: [Link])

  • Cyclophilin J PPIase Inhibitors Derived from 2,3-Quinoxaline-6 Amine Exhibit Antitumor Activity - Frontiers. (URL: [Link])

Sources

Validation

comparative study of different catalysts for 2-aminopyridine synthesis.

Executive Summary The synthesis of 2-aminopyridine and its derivatives is a cornerstone in the production of antihistamines (e.g., Tripelennamine), anti-inflammatories (e.g., Piroxicam), and ligands for organometallic ca...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-aminopyridine and its derivatives is a cornerstone in the production of antihistamines (e.g., Tripelennamine), anti-inflammatories (e.g., Piroxicam), and ligands for organometallic catalysis. The electron-deficient nature of the pyridine ring renders the 2-position susceptible to nucleophilic attack, yet resistant to electrophilic substitution.

This guide compares three distinct catalytic paradigms:

  • Nucleophilic Substitution (

    
    ):  The industrial standard (Chichibabin) and its modern modifications.
    
  • Transition Metal Cross-Coupling: The precision method (Buchwald-Hartwig) for complex pharmaceutical intermediates.

  • 
    -Activation Catalysis:  An emerging "green" route utilizing Ruthenium to activate the pyridine ring without halogenation.
    

Part 1: Mechanistic & Chemical Analysis[1]

The Core Challenge

The pyridine nitrogen withdraws electron density, deactivating the ring toward electrophilic attack but activating the


-positions (C2/C6) toward nucleophiles. However, the leaving group in direct amination is often a hydride (

), which is thermodynamically unfavorable to expel.
  • Method A (Chichibabin): Overcomes hydride loss using harsh conditions and strong bases (

    
    ) to form stable salts, often requiring oxidative workup.
    
  • Method B (Pd-Catalysis): Bypasses the hydride problem by using a pre-functionalized 2-halopyridine. The "leaving group" is the halide, facilitating a lower-energy reductive elimination.

  • Method C (Ru-Activation): Uses a Lewis acid metal center to coordinate

    
     to the ring, further depleting electron density and allowing amine attack under milder conditions than Method A.
    
Mechanistic Visualization

The following diagram contrasts the catalytic cycles of the Palladium (Cross-Coupling) and Ruthenium (


-Activation) approaches.

Catalytic_Pathways cluster_Pd Pd-Catalyzed (Buchwald-Hartwig) cluster_Ru Ru-Catalyzed (π-Activation) Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-Cl insertion) Pd0->OxAdd AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord RedElim Reductive Elimination (C-N Bond Formation) AmineCoord->RedElim RedElim->Pd0 Ru_Pre [Ru(p-cymene)Cl2]2 Coord η6-Coordination (Pyridine Activation) Ru_Pre->Coord NucAtt Nucleophilic Attack (Amine Addition) Coord->NucAtt Aromat Re-aromatization & De-coordination NucAtt->Aromat Aromat->Ru_Pre

Caption: Comparison of Pd-cycle (halide displacement) vs. Ru-cycle (ring activation). Pd relies on oxidative addition; Ru relies on


-complex electrophilicity.

Part 2: Comparative Performance Analysis

Catalyst Class 1: Palladium (Buchwald-Hartwig)

Best for: Late-stage functionalization, complex drug scaffolds, and 2-chloropyridines. The "Chlorine" Problem: 2-Chloropyridines are significantly cheaper than bromo- or iodo- analogs but are sluggish in oxidative addition. Standard


 often fails.
Solution:  Use of bulky, electron-rich phosphine ligands (e.g., Xantphos, Josiphos) or N-heterocyclic carbenes (NHC) facilitates the oxidative addition of the C-Cl bond.
Catalyst Class 2: Modified Chichibabin (Heterogeneous/Additives)

Best for: Commodity scale, simple 2-aminopyridine production. Innovation: Traditional Chichibabin uses


 in toluene/ammonia at high temps (

). Modern variants use NaH/LiI composites or phase transfer catalysts (like Monoethanolamine - MEA) to lower temperatures and suppress dimer formation.
Catalyst Class 3: Ruthenium -Acid

Best for: "Green" chemistry, halogen-free synthesis, and chiral amine incorporation. Mechanism: The Ru center binds to the face of the pyridine ring, pulling electron density so strongly that even weak amines can attack the C2 position.

Performance Metrics Table
FeaturePd-Catalyzed (Buchwald-Hartwig) Modified Chichibabin (NaH/LiI) Ru-Catalyzed (

-Activation)
Precursor 2-Halopyridine (Cl/Br)Pyridine (Unsubstituted)Pyridine (Unsubstituted)
Catalyst System

+ Xantphos/BINAP
NaH + LiI (Composite Base)

Atom Economy Low (Halide waste)High (H

byproduct)
High
Temp. Range 80–110°C65–85°C (vs 160°C Trad.)100–120°C
Yield (Typical) 85–98%60–95%70–90%
Selectivity Excellent (C2 only)Moderate (C2/C6 mixtures possible)High (C2)
Functional Group Tolerance High (Esters, Nitriles OK)Low (Sensitive to strong base)Moderate
Cost High (Pd + Ligand)Low (Bulk Reagents)High (Ru metal)

Part 3: Experimental Protocols

Protocol A: Pd-Catalyzed Amination of 2-Chloropyridine

Targeting high yield from low-cost chloride precursors.

Reagents:

  • 2-Chloropyridine (1.0 equiv)

  • Amine (1.2 equiv)[1]

  • 
     (2 mol%) or 
    
    
    
  • Ligand: Xantphos (3 mol%) or BINAP (for enantioselectivity)

  • Base:

    
     (1.4 equiv)
    
  • Solvent: Toluene (Anhydrous)

Step-by-Step:

  • Inert Setup: Flame-dry a Schlenk tube and cool under Argon flow.

  • Catalyst Pre-mix: Add

    
    , Ligand, and Base to the tube. Purge with Argon for 5 mins.
    
  • Substrate Addition: Add Toluene, 2-Chloropyridine, and the Amine via syringe.

  • Reaction: Seal and heat to 100°C for 12–16 hours.

    • Checkpoint: Solution should turn from dark red/brown to lighter orange/yellow upon completion.

  • Workup: Cool to RT, dilute with Ethyl Acetate, filter through a Celite pad (to remove Pd black).

  • Purification: Concentrate filtrate and purify via flash chromatography (Hexane/EtOAc).

Protocol B: Modified Chichibabin using NaH-LiI Composite

A milder, safer alternative to the traditional sodamide route.

Reagents:

  • Pyridine (1.0 equiv)

  • Primary Amine (2.0 equiv)

  • Sodium Hydride (NaH) (3.0 equiv, 60% dispersion in oil)

  • Lithium Iodide (LiI) (2.0 equiv)

  • Solvent: Toluene or neat (if amine is liquid)

Step-by-Step:

  • Composite Formation: In a glovebox or under strict

    
    , mix NaH and LiI in a reaction vessel.
    
    • Why: LiI increases the Brønsted basicity of NaH and solubility of intermediates.

  • Addition: Add Pyridine and the Amine.

  • Heating: Heat to 65–85°C for 18 hours.

    • Note: This is significantly lower than the 160°C required for standard Chichibabin.

  • Quenching: Caution! Cool to 0°C and slowly add water to quench excess NaH. Hydrogen gas will evolve rapidly.

  • Extraction: Extract with DCM, dry over

    
    , and concentrate.
    

Part 4: Decision Matrix & Workflow

Use this logic flow to select the appropriate method for your specific application.

Selection_Matrix Start Start: Select Precursor Q1 Is the Pyridine Halogenated? Start->Q1 Yes Yes (2-Cl/Br/I) Q1->Yes No No (Unsubstituted) Q1->No Method_Pd USE PD-CATALYSIS (Buchwald-Hartwig) High Yield, High Cost Yes->Method_Pd Q2 Functional Group Sensitivity? No->Q2 HighSens High (Esters, Nitriles) Q2->HighSens LowSens Low (Alkyl/Aryl only) Q2->LowSens Method_Ru USE RU-ACTIVATION (π-Acid) Green, Atom Econ. HighSens->Method_Ru Method_Chi USE MODIFIED CHICHIBABIN (NaH/LiI) Scalable, Low Cost LowSens->Method_Chi

Caption: Selection workflow based on substrate availability and functional group tolerance.

References

  • Chichibabin Reaction Mechanism & History Source: Wikipedia / RSC Ontology URL:[Link]

  • Revisiting the Chichibabin Reaction: C2-amination with NaH-iodide Composite Source: Nanyang Technological University (NTU) / DR-NTU URL:[Link]

  • Buchwald-Hartwig Amination User Guide Source: Chemistry LibreTexts / Buchwald Lab URL:[Link]

  • Amin

    
    -Coordination Catalysis 
    Source: Organic Chemistry Portal / J. Am. Chem. Soc. 2024
    URL:[Link]
    
  • Heterogeneous Fe Single-Atom Catalysis for C2-H Amidation Source: Green Chemistry (RSC) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 6-Cyclopropanecarbonylpyridin-2-amine

This guide provides essential safety and logistical information for the proper disposal of 6-Cyclopropanecarbonylpyridin-2-amine. As a specialized chemical likely synthesized for research and development, a specific Safe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 6-Cyclopropanecarbonylpyridin-2-amine. As a specialized chemical likely synthesized for research and development, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this document synthesizes data from structurally related compounds—namely 2-aminopyridine and cyclopropane-derived carbonyls—to establish a conservative and scientifically grounded disposal protocol. Our primary objective is to ensure the safety of laboratory personnel and maintain environmental compliance by treating the compound with the caution it warrants based on its constituent functional groups.

Inferred Hazard Profile & Regulatory Imperative

The disposal plan for any chemical is dictated by its hazard profile. In the absence of a specific SDS for 6-Cyclopropanecarbonylpyridin-2-amine, we must infer its potential hazards from its chemical structure: an aminopyridine core and a cyclopropyl ketone group.

  • Aminopyridine Moiety : Aminopyridines are classified as toxic if swallowed, harmful in contact with skin, and known to cause skin and serious eye irritation.[1][2][3] Some are also recognized as being toxic to aquatic life with long-lasting effects.[3] Therefore, 6-Cyclopropanecarbonylpyridin-2-amine must be presumed to be toxic and an environmental hazard.

  • Cyclopropyl Ketone Moiety : While the cyclopropyl group itself is common in pharmaceuticals, related precursors like cyclopropanecarbonyl chloride are flammable, toxic if swallowed, and cause severe skin burns and eye damage.[4] The ketone functional group does not typically add extreme reactivity, but the overall profile of the molecule necessitates careful handling.

Regulatory Context : The disposal of this compound falls under the U.S. Environmental Protection Agency (EPA) regulations outlined in the Resource Conservation and Recovery Act (RCRA). This "cradle-to-grave" system mandates that generators of hazardous waste are responsible for its safe management from creation to final disposal.[1] All waste generated must be properly identified, segregated, and disposed of through a licensed hazardous waste facility.[1]

Hazard ClassInferred Risk based on Structural AnalogsRationale & Key Precautions
Acute Toxicity High (Oral, Dermal, Inhalation)The aminopyridine structure is associated with significant toxicity.[1][2] Avoid creating dust or aerosols. Do not allow skin contact.
Skin/Eye Damage High (Corrosion/Irritation)Both aminopyridine and carbonyl chloride precursors are corrosive or severe irritants.[3][4] Assume the compound can cause serious eye damage and skin irritation/burns.
Flammability Moderate Precursors like cyclopropanecarbonyl chloride are flammable.[4] While the final compound may be a solid, it should be kept away from ignition sources.
Environmental High (Aquatic Toxicity)Aminopyridines can be toxic to aquatic life.[3] Do not dispose of down the drain or in regular trash to prevent environmental release.

Personnel Safety & Spill Management: Your First Line of Defense

Adherence to strict safety protocols is non-negotiable when handling and disposing of this compound.

Required Personal Protective Equipment (PPE):

  • Eye/Face Protection : Wear chemical safety goggles or a full-face shield.[2]

  • Hand Protection : Use chemical-resistant gloves (e.g., nitrile). Dispose of contaminated gloves immediately and wash hands thoroughly.[2]

  • Body Protection : A lab coat is mandatory. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.[2]

  • Respiratory Protection : All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to prevent inhalation.[1]

Emergency Spill Protocol:

  • Evacuate & Alert : Immediately alert others in the vicinity. If the spill is large or outside of a containment hood, evacuate the area.

  • Contain : For a small spill within a fume hood, cover it with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[3] Do not use combustible materials like paper towels as the primary absorbent.

  • Neutralize (if applicable) : For aminopyridines, some protocols suggest covering with a mixture of sodium carbonate, bentonite clay, and sand.[3]

  • Collect : Carefully scoop the contained material into a designated, labeled hazardous waste container using non-sparking tools.

  • Decontaminate : Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report : Report the incident to your institution's Environmental Health and Safety (EH&S) department.

Step-by-Step Disposal Workflow

Proper segregation of waste at the point of generation is crucial for safety and compliance. Never mix this waste with other chemical streams unless explicitly instructed to do so by your EH&S office.

Step 1: Designate a Hazardous Waste Accumulation Area

  • Identify a specific area within your laboratory, preferably inside a ventilated cabinet, for the temporary storage of waste containers. This area should be clearly marked.

Step 2: Prepare Labeled Waste Containers

  • Obtain separate, leak-proof, and chemically compatible containers for each type of waste:

    • Solid Waste : For unused or expired 6-Cyclopropanecarbonylpyridin-2-amine, contaminated PPE, weigh boats, and absorbent materials. The original container is ideal for the pure compound.[5]

    • Liquid Waste (Non-halogenated) : For solutions of the compound in solvents like methanol, ethanol, or acetone.

    • Liquid Waste (Halogenated) : For solutions in solvents like dichloromethane or chloroform.

    • Sharps Waste : For any contaminated needles or sharp-edged tools.

  • Label each container clearly with "Hazardous Waste," the full chemical name "6-Cyclopropanecarbonylpyridin-2-amine," and the associated hazards (e.g., "Toxic," "Environmental Hazard").

Step 3: Segregate and Collect Waste

  • Pure Compound/Residues : Dispose of the original container with any remaining material directly into the solid waste stream. Do not attempt to empty and rinse the container unless it is part of a specific institutional protocol.

  • Contaminated Labware : All disposable items (gloves, pipette tips, vials, absorbent pads) that have come into contact with the compound must be placed in the designated solid hazardous waste container.[6]

  • Solutions : Pour waste solutions directly into the appropriate liquid waste container (halogenated or non-halogenated) using a funnel. Do not overfill containers; leave at least 10% headspace for expansion.[7]

  • Empty Containers : A container is considered "empty" by RCRA standards if all contents have been removed by normal means and no more than 3% by weight remains. "Empty" containers of this toxic compound should still be managed cautiously. Triple-rinse the container with a suitable solvent, and dispose of the rinsate as hazardous liquid waste.[7] The rinsed container can then be disposed of in the regular trash after defacing the label.[7]

Step 4: Arrange for Final Disposal

  • Keep all waste containers securely closed when not in use.

  • Once a container is full or has reached your institution's accumulation time limit (e.g., 90 or 180 days), contact your EH&S department to schedule a pickup.

  • Ensure all paperwork, such as hazardous waste tags or manifests, is completed accurately.

The following diagram illustrates the decision-making process for proper waste segregation.

G cluster_waste_type Identify Waste Form cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_sharps Sharps Waste start Waste Generated Containing 6-Cyclopropanecarbonylpyridin-2-amine waste_type What is the physical form? start->waste_type solid_waste_container Place in Labeled 'Solid Hazardous Waste' Container waste_type->solid_waste_container Solid (powder, PPE, contaminated items) solvent_type Is the solvent halogenated? waste_type->solvent_type Liquid (solutions) sharps_container Place in Puncture-Proof 'Sharps' Container waste_type->sharps_container Sharps (needles) final_disposal Store in designated area. Contact EH&S for pickup. solid_waste_container->final_disposal halogenated_container Place in Labeled 'Halogenated Liquid Waste' Container solvent_type->halogenated_container Yes non_halogenated_container Place in Labeled 'Non-Halogenated Liquid Waste' Container solvent_type->non_halogenated_container No halogenated_container->final_disposal non_halogenated_container->final_disposal sharps_container->final_disposal

Caption: Waste Disposal Decision Tree for 6-Cyclopropanecarbonylpyridin-2-amine.

The Scientific Rationale: Understanding the "Why"

Following these procedures is not just about regulatory compliance; it is about mitigating specific, scientifically understood risks.

  • Why segregate waste? The aminopyridine moiety makes this compound a base. Mixing it with acidic waste could trigger a violent exothermic reaction. Its potential reactivity with other classes of chemicals is unknown, making segregation a critical safety measure to prevent unexpected reactions in the waste container.[5]

  • Why use a fume hood? Many aminopyridines are toxic upon inhalation.[1] Working in a fume hood is the primary engineering control to prevent respiratory exposure to fine powders or vapors from solutions.

  • Why is drain disposal forbidden? The inferred aquatic toxicity means that even small amounts of the compound can harm aquatic ecosystems.[3] Wastewater treatment plants are generally not equipped to remove such specialized chemicals, leading to their direct release into the environment.

  • Why incineration? The ultimate disposal method for many organic compounds, particularly those containing nitrogen, is high-temperature incineration at a licensed facility.[8] This process ensures the complete destruction of the molecule, converting it into simpler, less harmful compounds like carbon dioxide, water, and nitrogen oxides, which are then treated by scrubbers.

By adhering to this comprehensive disposal guide, researchers can ensure they are protecting themselves, their colleagues, and the environment while handling the unique challenges presented by novel research chemicals.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations . (n.d.). Vertex. Retrieved February 17, 2026, from [Link]

  • SAFETY DATA SHEET - 2-amino pyridine . (n.d.). Biochem Chemopharma. Retrieved February 17, 2026, from [Link]

  • Aminopyridines . (2006, March). U.S. Environmental Protection Agency. Retrieved February 17, 2026, from [Link]

  • SAFETY DATA SHEET - Cyclopropane . (2018, July 5). Airgas. Retrieved February 17, 2026, from [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds . (n.d.). U.S. Environmental Protection Agency. Retrieved February 17, 2026, from [Link]

  • Chapter 7 Chemical Disposal Procedures . (n.d.). University of Wisconsin–Madison. Retrieved February 17, 2026, from [Link]

  • Hazardous Waste Disposal Procedures . (n.d.). University of Chicago Environmental Health and Safety. Retrieved February 17, 2026, from [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances . (2025, March 4). ChemistryTalk. Retrieved February 17, 2026, from [Link]

  • Hazardous Waste Disposal Guide . (2023, February 27). University of Florida Environmental Health and Safety. Retrieved February 17, 2026, from [Link]

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